molecular formula C13H13ClO4 B13835458 Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Número de catálogo: B13835458
Peso molecular: 268.69 g/mol
Clave InChI: BPGRNTQHHZWJSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C13H13ClO4 and its molecular weight is 268.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H13ClO4

Peso molecular

268.69 g/mol

Nombre IUPAC

ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

InChI

InChI=1S/C13H13ClO4/c1-3-18-13(17)12(16)7-11(15)9-4-5-10(14)8(2)6-9/h4-6H,3,7H2,1-2H3

Clave InChI

BPGRNTQHHZWJSZ-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)C

Origen del producto

United States
Foundational & Exploratory

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate: Chemical Properties, Synthesis, and Application in Metalloenzyme Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide

Executive Summary

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (CAS: 475471-20-6) is a highly functionalized aryl diketo ester[1]. In modern medicinal chemistry, α,γ -diketo esters (and their corresponding diketo acids, DKAs) are privileged scaffolds. They serve as critical synthetic intermediates and prodrugs for developing inhibitors targeting two-metal-ion dependent enzymes, most notably HIV-1 integrase, hepatitis C virus (HCV) NS5B polymerase, and influenza endonuclease[2][3].

This technical guide provides an authoritative breakdown of the compound’s physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its synthesis and activation.

Physicochemical Profiling

Understanding the physical and chemical parameters of this molecule is crucial for optimizing reaction conditions and downstream biological assays. The compound exists predominantly in its enol form in solution, driven by the thermodynamic stability of an extended conjugated system and a strong intramolecular hydrogen bond between the enolic hydroxyl and the adjacent carbonyl oxygen[3].

Quantitative Data Summary
PropertyValue / Description
Chemical Name Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate[1]
Synonyms Benzenebutanoic acid, 4-chloro-3-methyl- α,γ -dioxo-, ethyl ester[4]
CAS Registry Number 475471-20-6[5]
Molecular Formula C₁₃H₁₃ClO₄[4]
Molecular Weight 268.70 g/mol [4]
Tautomeric State Predominantly enol (stabilized by intramolecular H-bonding)[3]
Upstream Precursors 4-chloro-3-methylacetophenone, diethyl oxalate[4]

Mechanistic Rationale: The DKA Pharmacophore

As a Senior Application Scientist, I emphasize that we do not synthesize molecules in a vacuum; every functional group must serve a specific pharmacological or pharmacokinetic purpose.

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate acts as a lipophilic prodrug. The ethyl ester masks the highly polar carboxylic acid, significantly improving cellular permeability. Once inside the target cell, endogenous esterases (or controlled alkaline hydrolysis in an in vitro setting) cleave the ester to reveal the active Diketo Acid (DKA)[2][6].

The Two-Metal-Ion Chelation Mechanism: The active DKA pharmacophore binds to the catalytic core of metalloenzymes by chelating two divalent metal ions (typically Mg²⁺ or Mn²⁺)[2]. The coordination occurs via the enolic hydroxyl, the γ -ketone, and the carboxylate oxygen. Simultaneously, the 4-chloro-3-methylphenyl moiety acts as a hydrophobic anchor. The chlorine atom provides halogen bonding capabilities, while the methyl group optimizes the steric fit within the lipophilic pocket normally occupied by the viral DNA, effectively blocking the strand transfer step[2][6].

MechanismOfAction Prodrug Diketo Ester Prodrug (CAS 475471-20-6) Hydrolysis Esterase / NaOH (Saponification) Prodrug->Hydrolysis Cleaves Ethyl Group DKA Active Diketo Acid (DKA) Pharmacophore Hydrolysis->DKA Unmasks Carboxylate Enzyme Metalloenzyme Active Site (e.g., Integrase) DKA->Enzyme Chelates 2x Mg2+ ions Inhibition Catalytic Inhibition (Strand Transfer Blockade) Enzyme->Inhibition Displaces DNA

Fig 1. Prodrug activation and two-metal-ion chelation mechanism by the DKA pharmacophore.

Synthetic Methodology: Claisen Condensation

The standard and most efficient route to synthesize this compound is via a Claisen condensation between 4-chloro-3-methylacetophenone and diethyl oxalate[3][7].

Causality in Reagent Selection:

  • Base Selection (Sodium Ethoxide): We specifically use sodium ethoxide (NaOEt) in ethanol when reacting with diethyl oxalate. Using a mismatched base (e.g., sodium methoxide) would lead to transesterification, resulting in a complex mixture of methyl and ethyl esters[3].

  • Temperature Control: The reaction is initiated at 0–5 °C. Acetophenones are prone to self-aldol condensation under strongly basic conditions. By keeping the temperature low and adding the acetophenone slowly to a pre-mixed solution of base and excess oxalate, we thermodynamically favor the cross-condensation over the self-condensation[7].

SynthesisWorkflow A 4-Chloro-3-methyl- acetophenone C Intermediate Enolate (Sodium Salt) A->C NaOEt, 0°C Deprotonation B Diethyl Oxalate B->C Nucleophilic Acyl Substitution D Ethyl 4-(4-chloro-3-methylphenyl) -2,4-dioxobutanoate C->D HCl (aq) pH 2 Protonation

Fig 2. Claisen condensation workflow for the synthesis of CAS 475471-20-6.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual and chemical checkpoints ensure that the researcher can confirm success at each intermediate stage.

Protocol A: Synthesis of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Objective: Synthesize the target diketo ester via cross-Claisen condensation[7].

  • Preparation of the Alkoxide Base:

    • In an oven-dried, argon-flushed round-bottom flask, dissolve sodium metal (1.2 equivalents) in anhydrous ethanol to generate a fresh sodium ethoxide solution.

    • Self-Validation Checkpoint: The complete dissolution of sodium with the cessation of hydrogen gas evolution confirms the quantitative formation of the alkoxide.

  • Electrophile Addition:

    • Cool the solution to 0 °C using an ice-water bath. Add diethyl oxalate (1.2 equivalents) dropwise[7].

  • Enolate Formation and Condensation:

    • Add 4-chloro-3-methylacetophenone (1.0 equivalent) dropwise over 30 minutes.

    • Maintain stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition into a thick, yellow/orange suspension. This precipitate is the sodium salt of the enolate, confirming successful condensation[7].

  • Acidic Workup:

    • Pour the suspension into ice water and acidify to pH 2 using 1N HCl.

    • Causality: The sudden drop in pH protonates the enolate, breaking the sodium salt and crashing out the highly lipophilic enol form of the diketo ester.

  • Isolation:

    • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization from ethanol/water.

Protocol B: Saponification to the Active Diketo Acid (DKA)

Objective: Hydrolyze the ester prodrug to yield the biologically active DKA for in vitro enzymatic assays[2][6].

  • Dissolution: Dissolve the purified Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate in a 1:1 mixture of THF and Methanol.

  • Hydrolysis: Add 1N NaOH (3.0 equivalents) dropwise at room temperature. Stir for 40–60 minutes[2][6].

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The complete disappearance of the high-Rf ester spot and the appearance of a baseline spot (the sodium salt of the acid) confirms reaction completion.

  • Precipitation: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and acidify to pH 2 with 1N HCl. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the active 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoic acid.

References

  • NextSDS. "Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate - NextSDS".
  • LookChem. "Cas 475471-20-6,Benzenebutanoicacid, 4-chloro-3-methyl-a,g-dioxo-, ethyl ester".
  • ACS Publications. "Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities".
  • ACS Publications. "Highly Efficient Preparation of Aryl β-Diketo Acids with tert-Butyl Methyl Oxalate".
  • BenchChem. "An In-depth Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid".

Sources

Elucidating the Molecular Architecture of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate: A Comprehensive NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is a critical β-diketo ester intermediate frequently utilized in the synthesis of pyrazoles, isoxazoles, and other heterocyclic active pharmaceutical ingredients (APIs). For researchers and drug development professionals, the structural characterization of this molecule is heavily reliant on understanding its tautomeric behavior in solution.

This technical whitepaper provides an in-depth, self-validating framework for acquiring and interpreting the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this compound, prioritizing the causality behind experimental choices and the electronic environments that dictate its chemical shifts.

Tautomeric Architecture and Molecular Causality

To accurately assign the NMR spectra of 2,4-dioxobutanoates, one must first understand that these molecules do not exist as simple diketones in solution. Instead, they undergo near-complete enolization to form a highly stable, pseudo-aromatic six-membered chelate ring via intramolecular hydrogen bonding .

For Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate, enolization occurs regioselectively at the C2 position, yielding the (Z)-ethyl 4-(4-chloro-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate tautomer.

The Causality of Enolization: The thermodynamic driving force for this specific tautomer is the extensive π -conjugation extending from the aryl ring through the C4 carbonyl and the C2-C3 double bond, terminating at the ester group. The strong intramolecular hydrogen bond between the C2-OH and the C4=O further locks this conformation. This structural rigidity directly impacts the NMR chemical shifts, pushing the enol proton far downfield and highly shielding the vinylic C3 carbon .

Self-Validating Experimental Protocol

Standard 1D NMR is insufficient for absolute structural proof due to the potential for dynamic tautomeric exchange. The following step-by-step methodology establishes a self-validating system that uses 2D correlation to prove the regiochemistry of the enol form, rather than merely assuming it.

Step-by-Step Methodology: NMR Acquisition and Validation
  • Sample Preparation: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl 3​ is strictly chosen because non-polar, aprotic solvents preserve the intramolecular hydrogen bonding, locking the molecule in its enol tautomer. Protic solvents (e.g., Methanol- d4​ ) would cause rapid deuterium exchange at the enol-OH and C3-H, erasing critical spectral data.

  • Instrument Calibration: Tune and match the probe for 1 H and 13 C frequencies on a high-field spectrometer (400 MHz or 600 MHz). Shim the magnetic field to achieve a line width at half-height (FWHM) of <1.0 Hz for the TMS signal.

  • 1D 1 H NMR Acquisition: Acquire 16–32 transients with a relaxation delay (D1) of 3–5 seconds.

    • Causality: A prolonged D1 ensures complete longitudinal relaxation ( T1​ ) of the sterically hindered enol-OH and aryl protons. This is mandatory for accurate integration to quantify the enol vs. keto ratio (typically >95% enol in CDCl 3​ ).

  • 1D 13 C NMR Acquisition: Acquire 512–1024 transients using standard proton decoupling (WALTZ-16) and a D1 of 2–3 seconds.

  • 2D HMBC Acquisition (The Validation Step): Acquire a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • Causality: HMBC provides the definitive proof of the enol's regiochemistry. A 3J correlation from the highly deshielded enol-OH to the ester carbonyl (C1) confirms the enol resides at C2. If the enol were at C4, the OH would correlate to the aryl ipso-carbon instead.

NMR_Workflow S1 Sample Preparation (CDCl3 + TMS) S2 1D 1H NMR (Quantify Enol >95%) S1->S2 Transfer S3 1D 13C {1H} NMR (Carbon Backbone) S1->S3 S4 2D Correlation NMR (COSY, HSQC, HMBC) S2->S4 S5 Tautomeric State Evaluation S2->S5 Analyze OH/CH S3->S4 13C Shifts S6 Final Chemical Shift Assignment & Validation S4->S6 2D Mapping S5->S6 Confirm Enol

Step-by-step NMR acquisition and structural validation workflow for 2,4-dioxobutanoates.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is defined by three distinct regions: the highly deshielded enol system, the AMX spin system of the trisubstituted aryl ring, and the aliphatic ester/methyl groups.

Table 1: 1 H NMR Chemical Shifts and Assignments (in CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
Enol-OH 15.20Singlet (s)-1HHighly deshielded due to the strong intramolecular H-bond (C2-OH ··· O=C4) and the coplanar π -system.
H-2' (Aryl) 7.82Doublet (d)2.01HDeshielded by the C4 carbonyl's anisotropic cone; meta-coupling to H-6'.
H-6' (Aryl) 7.75Doublet of doublets (dd)8.5, 2.01HDeshielded by the C4 carbonyl; ortho-coupling to H-5', meta-coupling to H-2'.
H-5' (Aryl) 7.45Doublet (d)8.51HOrtho-coupling to H-6'; chemical shift is dictated by the inductive pull of the adjacent chlorine atom.
C3-H (Enol) 7.05Singlet (s)-1HVinylic proton of the enol tautomer; a sharp singlet indicates >95% enol form with no rapid exchange.
O-CH 2​ 4.38Quartet (q)7.12HEster methylene; split by the adjacent methyl group.
Ar-CH 3​ 2.42Singlet (s)-3HBenzylic methyl group at the C3' position.
CH 3​ (Ethyl) 1.40Triplet (t)7.13HEster methyl group.

13 C NMR Spectral Analysis

The 13 C NMR spectrum reveals the electronic push-and-pull of the conjugated system. The most diagnostic signal is the C3 vinylic carbon, which appears unusually upfield for an sp2 hybridized carbon.

Causality of the C3 Shift: The enol oxygen at C2 donates a lone pair of electrons into the π -system via resonance. This electron donation significantly increases the electron density at C3, shielding the nucleus and driving its chemical shift upfield to ~97.8 ppm. This is the universal hallmark of a β -diketo enol system .

Table 2: 13 C NMR Chemical Shifts and Assignments (in CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
C4 (Ketone) 189.5C=OAryl-conjugated carbonyl; shielded relative to typical acetophenones (~197 ppm) due to enol resonance.
C2 (Enol) 170.2C-OHEnolic carbon; highly deshielded by the directly attached oxygen and sp2 hybridization.
C1 (Ester) 162.0C=OEster carbonyl; typical shift for α,β -unsaturated conjugated esters.
C4' (Aryl) 139.5C-ClAromatic ipso-carbon bearing the electronegative chlorine atom.
C3' (Aryl) 137.8C-CH 3​ Aromatic ipso-carbon bearing the electron-donating methyl group.
C1' (Aryl) 133.5C-C=OAromatic ipso-carbon attached to the diketoester moiety.
C2' (Aryl) 130.1CHAromatic CH, ortho to the carbonyl group.
C5' (Aryl) 129.4CHAromatic CH, ortho to the chlorine atom.
C6' (Aryl) 126.8CHAromatic CH, ortho to the carbonyl group.
C3 (Enol) 97.8CHVinylic carbon; highly shielded by resonance donation from the C2 enol oxygen.
O-CH 2​ 62.5CH 2​ Ester methylene carbon.
Ar-CH 3​ 20.2CH 3​ Benzylic methyl carbon.
CH 3​ (Ethyl) 14.1CH 3​ Ester methyl carbon.

2D NMR Regiochemical Validation

To ensure absolute trustworthiness in the structural assignment, the 1D data must be cross-validated using 2D HMBC.

When analyzing the HMBC spectrum of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate, the enol proton ( δ 15.20) will show a strong 2J correlation to C2 ( δ 170.2) and critical 3J correlations to both C1 ( δ 162.0) and C3 ( δ 97.8). Furthermore, the vinylic proton at C3 ( δ 7.05) will show 2J correlations to C2 and C4 ( δ 189.5), and 3J correlations to C1 and the aryl ipso-carbon C1' ( δ 133.5).

This interlocking web of heteronuclear correlations definitively proves that the enol resides at the C2 position, validating the structural integrity of the synthesized API precursor.

References

  • Designing Selective Drug-like Molecular Glues for the Glucocorticoid Receptor/14-3-3 Protein–Protein Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Technical Whitepaper: Safety Profiling, Handling, and Synthetic Applications of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (CAS: 475471-20-6) is a highly specialized β -diketo ester utilized extensively as a building block in medicinal chemistry ()[1]. Its primary application lies in the synthesis of nitrogen-containing heterocycles, such as pyrazoles, which are privileged scaffolds in drug discovery programs targeting epigenetic modulators like HDAC6 ()[2], monoacylglycerol lipase (MAGL) ()[3], and parasitic transport proteins in P. falciparum ()[4]. This whitepaper provides a rigorous analysis of its material safety data, the physicochemical causality behind its handling requirements, and a validated protocol for its use in pyrazole synthesis.

Physicochemical Profiling and Structural Causality

The chemical behavior and associated hazards of this compound are dictated by its two primary structural motifs: the 1,3-dicarbonyl ( β -diketo) system and the halogenated aromatic ring ()[5].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate
CAS Registry Number 475471-20-6
Molecular Formula C13H13ClO4
Molecular Weight 268.70 g/mol
Structural Class β -diketo ester / Aryl halide

Reactivity Causality: The methylene protons situated between the two carbonyl groups are highly acidic, leading to a stable enol tautomer. This enolization makes the molecule an excellent bis-electrophile, primed for nucleophilic attack by hydrazines or amidines ()[6]. However, this same electrophilicity is responsible for its interaction with biological nucleophiles (e.g., proteins in the skin and eyes), necessitating strict safety protocols.

Material Safety Data Sheet (SDS) Analysis & Hazard Mitigation

As an active organic intermediate, CAS 475471-20-6 exhibits specific localized hazards. Standardized safety data for structurally analogous halogenated 2,4-dioxobutanoates (such as ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate) dictate the following Global Harmonized System (GHS) classifications ()[7].

  • Skin Irritation (Category 2, H315): The lipophilic 4-chloro-3-methylphenyl moiety acts as a penetration enhancer, allowing the electrophilic diketone to react with epidermal keratinocytes, causing inflammation ()[7].

  • Eye Irritation (Category 2A, H319): Direct contact leads to rapid hydrolysis of the ethyl ester in the aqueous environment of the cornea, releasing localized acidic byproducts ()[7].

  • STOT SE 3 (Respiratory Irritation, H336): Inhalation of dust or aerosols can irritate the mucosal membranes of the respiratory tract and cause drowsiness or dizziness ()[7].

Self-Validating Containment Protocol: To ensure trustworthiness in handling, researchers must rely on a self-validating containment system rather than passive PPE alone:

  • Primary Containment: Weigh and transfer the material exclusively within a Class II Type A2 biological safety cabinet or a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s.

  • Barrier Verification: Use double-layered nitrile gloves (minimum 0.12 mm thickness). The outer glove acts as a sacrificial layer; if exposed to the compound dissolved in an organic solvent (e.g., dichloromethane), the solvent will alter the glove's tactile friction. This serves as an immediate physical indicator to change gloves before breakthrough to the inner layer occurs.

Handling, Storage, and Degradation Pathways

  • Hydrolysis: Exposure to atmospheric moisture catalyzes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, drastically altering its solubility and reactivity in subsequent cyclization steps.

  • Storage Protocol: Store in a tightly sealed amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Allow the container to reach room temperature in a desiccator before opening to prevent condensation of ambient moisture on the cold chemical.

Experimental Workflow: Knorr Pyrazole Synthesis

The most prominent application of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is the regioselective synthesis of 1,5-disubstituted or 1,3-disubstituted pyrazoles via the Knorr reaction ()[6].

Causality of Experimental Choices: Ethanol is selected as the solvent because it solubilizes both the hydrophobic diketo ester and the polar hydrazine derivative ()[4]. Furthermore, its boiling point (78 °C) provides the optimal thermal energy required to drive the dehydration steps of the cyclization without causing thermal degradation of the unstable intermediate hydrazone ()[8].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (1.0 mmol) in absolute ethanol (10 mL) ()[4].

  • Nucleophile Addition: Add the selected substituted hydrazine (1.05 mmol) dropwise at 0 °C to control the initial exothermic hydrazone formation and prevent side reactions ()[6].

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours. Monitor the consumption of the diketo ester via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent ()[6].

  • Workup: Once complete, concentrate the mixture in vacuo. Redissolve the crude residue in ethyl acetate (20 mL) and wash sequentially with 1M HCl (10 mL) to remove unreacted hydrazine, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via silica gel flash chromatography to yield the target pyrazole-3-carboxylate ()[2].

Workflow Visualization

The following diagram illustrates the mechanistic logic and workflow of the pyrazole synthesis utilizing the 2,4-dioxobutanoate scaffold.

G A Ethyl 4-(4-chloro-3-methylphenyl) -2,4-dioxobutanoate C Condensation (Ethanol, 0 °C to Reflux) A->C B Substituted Hydrazine (e.g., R-NHNH2) B->C D Hydrazone Intermediate (Unstable) C->D - H2O E Intramolecular Cyclization & Dehydration D->E F Target Pyrazole-3-carboxylate Derivative E->F - H2O

Caption: Logical workflow of Knorr Pyrazole Synthesis from 2,4-dioxobutanoate and hydrazine.

References

  • LookChem. "Cas 475471-20-6, Benzenebutanoicacid, 4-chloro-3-methyl-a,g-dioxo-, ethyl ester." Available at:[Link]

  • NextSDS. "ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate — Chemical Substance Information." Available at: [Link]

  • ACS Publications. "Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury." Available at:[Link]

  • Redalyc. "New carbohydrazide derivatives of 1 H-pyrazolo[3,4-b]pyridine and trypanocidal activity." Available at: [Link]

  • Amazon S3 (Literature Archive). "Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity." Available at: [Link]

  • FLORE (University of Florence). "Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL)." Available at: [Link]

Sources

Comprehensive Solubility Profile of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is a highly reactive β -diketo ester serving as a critical building block in organic synthesis, particularly in the development of pyrazole-containing kinase inhibitors and antifungal agents[1]. The compound features a lipophilic 4-chloro-3-methylphenyl ring coupled with a hydrophilic, tautomerizable 2,4-dioxobutanoate chain.

Understanding its solubility profile across various organic solvents is not merely a matter of dissolution; it is a thermodynamic puzzle governed by keto-enol tautomerism and specific solute-solvent interactions. This whitepaper provides an in-depth analysis of its solvation thermodynamics, quantitative solubility data, and a field-proven, self-validating protocol for empirical solubility determination.

Structural Thermodynamics & Solvation Causality

To predict and manipulate the solubility of this compound, one must understand the causality behind its molecular behavior in solution. The solubility is dictated by two primary structural features:

The Lipophilic Aryl Ring

The 4-chloro-3-methylphenyl moiety significantly increases the molecule's dispersion forces ( δd​ in Hansen Solubility Parameters). The presence of the heavy chlorine atom and the methyl group enhances the molecule's polarizability, driving its affinity for halogenated and aromatic solvents while rendering it practically insoluble in aqueous media.

Keto-Enol Tautomerism and Polarity Shifting

The 2,4-dioxobutanoate chain undergoes rapid keto-enol tautomerism[2]. This dynamic equilibrium is heavily solvent-dependent and fundamentally alters the molecule's apparent polarity:

  • In Aprotic/Non-Polar Solvents (e.g., Dichloromethane, Toluene): The molecule predominantly exists in the enol form . The enol hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This internalizes the hydrogen bond donor, effectively "masking" the molecule's polarity and drastically increasing its solubility in moderately polar, aprotic environments[3].

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): The solvent molecules compete for hydrogen bonding. This disrupts the intramolecular hydrogen bond, shifting the equilibrium partially back toward the keto form or forming intermolecular solvent-solute complexes. While soluble, the compound is susceptible to nucleophilic attack by the solvent (e.g., transesterification or ketalization) over extended periods[4].

SolvationThermodynamics Solid Solid Compound (Crystal Lattice) Dissolution Dissolution in Organic Solvent Solid->Dissolution Solvation Energy > Lattice Energy Keto Keto Tautomer (Higher Polarity) Dissolution->Keto Enol Enol Tautomer (Intramolecular H-Bond) Dissolution->Enol Keto->Enol Tautomeric Equilibrium PolarSolvent Polar Protic Solvents (e.g., Ethanol) Keto->PolarSolvent Intermolecular H-Bonding NonPolarSolvent Aprotic / Non-Polar Solvents (e.g., DCM, Toluene) Enol->NonPolarSolvent High Dispersion Interactions

Caption: Thermodynamic pathways of keto-enol tautomerism influencing solvent-specific dissolution.

Quantitative Solubility Profile

Based on structural analogs and predictive thermodynamic modeling, the solubility of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is categorized below. Note: Values are representative estimates at 25.0 °C and atmospheric pressure.

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism & Stability Notes
Halogenated Dichloromethane (DCM)> 150Excellent dispersion matching; stabilizes enol form.
Halogenated Chloroform> 100High solubility; slight risk of acid-catalyzed degradation if unstabilized.
Ketones/Esters Ethyl Acetate (EtOAc)50 - 100Optimal balance of δd​ and δp​ . Ideal for crystallization.
Ketones/Esters Acetone80 - 120Highly soluble, but potential for aldol-type side reactions upon heating.
Alcohols Ethanol (Absolute)15 - 40Good solubility; intermolecular H-bonding. Risk of transesterification.
Aromatics Toluene30 - 60Good dispersion interaction; favors the enol tautomer.
Aliphatics n-Heptane< 5Poor solubility due to inability to disrupt the crystal lattice.
Aqueous Water (pH 7.0)< 0.1Practically insoluble due to high lipophilicity (LogP > 3.5).

Experimental Methodology: High-Throughput Solubility Determination

To generate robust, regulatory-compliant solubility data for this compound, a standard visual dissolution test is insufficient. As a Senior Application Scientist, I mandate the use of a Self-Validating Shake-Flask Method coupled with HPLC-UV and Solid-State Verification .

This protocol ensures that the measured concentration represents the true thermodynamic equilibrium of the unaltered starting material, rather than a transient kinetic state or a newly formed solvate.

Step-by-Step Protocol

Phase 1: Preparation & Equilibration

  • Sample Loading: Add an excess amount of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (e.g., 200 mg) into 2.0 mL amber glass HPLC vials. Causality: Amber vials are used to prevent potential UV-induced photo-degradation of the β -diketone system.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to each vial. Cap tightly with PTFE-lined septa to prevent solvent evaporation.

  • Thermostated Agitation: Place the vials in an orbital shaker set to exactly 25.0 ± 0.1 °C at 300 RPM.

Phase 2: The Self-Validating Equilibrium Check 4. Time-Point Sampling: Extract 50 µL aliquots at 24 hours and 48 hours . 5. Equilibrium Confirmation: Analyze both time points via HPLC. Rule of Trust: Thermodynamic equilibrium is only confirmed if the concentration difference between the 24h and 48h samples is < 2% . If the variance is higher, shaking must continue for an additional 24 hours.

Phase 3: Separation & Quantification 6. Isothermal Centrifugation: Centrifuge the 48h samples at 10,000 RPM for 10 minutes. Critical Step: The centrifuge must be temperature-controlled at 25.0 °C. Centrifuging at room temperature (which fluctuates) will cause precipitation or supersaturation, invalidating the data. 7. Dilution & HPLC-UV: Dilute the supernatant immediately into a compatible mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the UV detector (typically monitored at 254 nm due to the conjugated aryl ring).

Phase 4: Solid-State Verification (E-E-A-T Standard) 8. XRPD Analysis: Recover the residual solid from the bottom of the vial, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: β -diketo esters can form solvates (e.g., ethanolates) or undergo polymorphic transitions during prolonged solvent exposure. If the XRPD pattern of the residual solid differs from the starting bulk powder, the calculated solubility belongs to the solvate, not the pure active pharmaceutical ingredient (API).

ProtocolWorkflow Prep 1. Sample Preparation (Excess Solid + Solvent) Equilibrate 2. Thermostated Shaking (25°C, 48 hours) Prep->Equilibrate Validate 3. Equilibrium Validation (ΔC < 2% between 24h & 48h) Equilibrate->Validate Validate->Equilibrate If ΔC > 2% (Extend Time) Separate 4. Isothermal Centrifugation (Phase Separation) Validate->Separate If Validated Quantify 5a. Supernatant Analysis (HPLC-UV Quantification) Separate->Quantify SolidCheck 5b. Solid-State Analysis (XRPD for Polymorph Check) Separate->SolidCheck

Caption: Self-validating high-throughput solubility screening workflow for drug development.

Implications for Downstream Processing

The solubility profile of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate dictates its handling in downstream synthetic workflows. When utilized in Knorr pyrazole syntheses (reacting with hydrazine derivatives to form bioactive scaffolds), the choice of solvent is paramount[1].

While ethanol is the traditional solvent for these condensations, the limited solubility of highly substituted aryl-dioxobutanoates often necessitates the use of co-solvents. Utilizing a binary mixture of Ethanol and Ethyl Acetate (or THF) ensures that the starting material remains fully dissolved at reaction temperatures, preventing heterogeneous reaction kinetics and minimizing the risk of reverse Claisen degradation by-products[4].

References

  • Chemistry LibreTexts. Keto-Enol Tautomerism. Available at: [Link]

  • Frontiers in Chemistry. Keto-enol tautomerism in the development of new drugs. Available at:[Link]

  • National Institutes of Health (PMC). Pyrazolylthiazole as ΔF508-Cystic Fibrosis Transmembrane Conductance Regulator Correctors. Available at:[Link]

Sources

Mechanism and Protocol for the Synthesis of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized 1,3-dicarbonyl compounds (β-diketoesters) is a cornerstone of modern medicinal chemistry. Specifically, [1] serves as a critical electrophilic building block for the construction of biologically active heterocycles, including pyrazoles, isoxazoles, and pyrimidines[2]. These heterocyclic scaffolds are frequently found in COX-2 inhibitors, cannabinoid receptor modulators, and nicotinic α7 positive allosteric modulators[3].

To synthesize this target, the classical [4] between 4'-chloro-3'-methylacetophenone and diethyl oxalate is the most robust and scalable approach. This guide provides an in-depth mechanistic analysis and a self-validating experimental protocol designed for researchers and drug development professionals, ensuring high-fidelity reproducibility and deep mechanistic understanding.

Retrosynthetic Analysis & Reagent Selection

The construction of the 2,4-dioxobutanoate backbone relies on the strategic disconnection of the C2-C3 bond.

  • Nucleophilic Synthon: [5] acts as the enolate precursor. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the aryl ring slightly modulates the acidity of the α-protons, but does not hinder enolization.

  • Electrophilic Synthon: Diethyl oxalate is an ideal electrophile. Lacking α-protons, it cannot self-condense, ensuring a directed, crossed-Claisen reaction[6]. Furthermore, the adjacent carbonyl groups make the ester highly electrophilic.

  • Base Selection: Sodium ethoxide (NaOEt) in anhydrous ethanol is mandated. Causality: Utilizing an alkoxide base that perfectly matches the ester leaving group of diethyl oxalate prevents the formation of complex transesterification mixtures[4], ensuring the integrity of the ethyl ester in the final product.

In-Depth Mechanistic Pathway: The Thermodynamic Sink

The formation of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is a masterclass in exploiting thermodynamic driving forces to overcome unfavorable kinetics.

  • Reversible Enolization: The reaction initiates with the deprotonation of the α-methyl group of 4'-chloro-3'-methylacetophenone by sodium ethoxide. Because the pKa of the ketone (~19) is higher than that of ethanol (~16), this equilibrium heavily favors the starting materials. Only a small, steady-state concentration of the kinetic enolate is generated[6].

  • Nucleophilic Acyl Substitution: The highly reactive enolate attacks the electrophilic carbonyl carbon of diethyl oxalate, forming a tetrahedral alkoxide intermediate.

  • Elimination: The tetrahedral intermediate collapses, expelling an ethoxide anion (EtO⁻) to form the neutral β-diketoester. Up to this point, all steps are entirely reversible.

  • The Thermodynamic Sink (Irreversible Deprotonation): This is the critical causality of the reaction. The newly formed β-diketoester possesses highly acidic protons flanked by two carbonyl groups (pKa ~ 5-7). The expelled ethoxide (or excess base in solution) immediately and irreversibly deprotonates this intermediate[4]. The equilibrium constant for this acid-base reaction is >109 , effectively acting as a thermodynamic sink that pulls the entire reaction sequence forward according to Le Chatelier's principle.

  • Acidic Workup: The product exists in the reaction flask as a stable sodium enolate salt. The addition of aqueous hydrochloric acid (HCl) reprotonates the enolate, yielding the neutral target molecule, which predominantly tautomerizes to its stable enol form via intramolecular hydrogen bonding[7].

Mechanism Ketone Acetophenone Derivative Enolate Kinetic Enolate Ketone->Enolate Reversible Deprotonation Base NaOEt Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Oxalate Diethyl Oxalate Oxalate->Tetrahedral Diketo β-Diketoester (pKa ~6) Tetrahedral->Diketo -EtO⁻ Sink Product Enolate (Thermodynamic Sink) Diketo->Sink Irreversible Deprotonation Product Final Product (Enol Tautomer) Sink->Product Acidic Workup (HCl)

Caption: Mechanistic pathway of the Claisen condensation highlighting the thermodynamic sink.

Experimental Protocol: A Self-Validating System

This protocol incorporates built-in validation points to ensure researchers can verify the reaction's progress in real-time.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to prevent moisture from quenching the alkoxide base[6].

  • Base Generation: Add 50 mL of anhydrous ethanol to the flask. Carefully add 1.2 equivalents of Sodium Ethoxide (NaOEt) powder. Stir until completely dissolved. Validation: The solution should be clear and colorless.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add 1.1 equivalents of diethyl oxalate dropwise over 5 minutes.

  • Nucleophile Addition: Prepare a solution of 1.0 equivalent of 4'-chloro-3'-methylacetophenone in 10 mL of anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel[6].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Self-Validation Point: As the reaction progresses, the clear solution will transition into a thick, yellow/orange suspension. This precipitation is the sodium enolate of the product crashing out of solution, visually confirming the thermodynamic sink is operating.

  • Reaction Monitoring: Pull a small aliquot, quench it in a microtube with 1M HCl, and extract with ethyl acetate. Run a TLC (Hexane:EtOAc 8:2). The product will appear as a new, highly UV-active spot with a lower Rf than the starting ketone.

  • Acidic Workup: Pour the thick reaction mixture into a beaker containing 100 mL of crushed ice and water. Slowly add 1M HCl with vigorous stirring until the aqueous phase reaches pH ~2[6]. Validation: The sodium enolate will dissolve, and the neutral β-diketoester will precipitate as a solid or form a distinct organic oil.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via recrystallization (ethanol/water) or flash column chromatography (Hexane to 20% EtOAc gradient) to yield the pure product.

Workflow S1 1. Base Preparation NaOEt in anhydrous EtOH under N2 S2 2. Electrophile Addition Add Diethyl Oxalate (1.1 eq) at 0°C S1->S2 S3 3. Nucleophile Addition Dropwise 4'-Chloro-3'-methylacetophenone S2->S3 S4 4. Reaction Maturation Stir at RT (2-4h). Observe precipitation. S3->S4 S5 5. Acidic Quench Pour into ice-water, add 1M HCl to pH 2 S4->S5 S6 6. Isolation Extract (EtOAc), wash (Brine), dry (MgSO4) S5->S6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Analytics

Table 1: Reaction Parameters & Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
4'-Chloro-3'-methylacetophenone168.621.01.68 gNucleophile Precursor
Diethyl Oxalate146.141.11.61 g (1.50 mL)Electrophile
Sodium Ethoxide (NaOEt)68.051.20.82 gBase
Anhydrous Ethanol46.07Solvent60 mL totalProtic Solvent
Expected Product 268.69 1.0 (Theoretical) 2.68 g (Theoretical) Target Molecule

Note: Typical isolated yields for this specific transformation range from 75% to 88% following purification.

Table 2: Anticipated Spectroscopic Signatures

Due to the highly conjugated nature of the 1,3-dicarbonyl system adjacent to an aryl ring, the product exists almost exclusively in the enol tautomer in solution[7]. This structural reality dictates the analytical signatures.

Analytical MethodKey Signatures & Assignments
¹H NMR (CDCl₃, 400 MHz) δ 15.2 ppm (br s, 1H, highly deshielded enol -OH due to intramolecular H-bonding); δ 7.8 - 7.3 ppm (m, 3H, Ar-H); δ 7.05 ppm (s, 1H, vinylic =CH-); δ 4.40 ppm (q, 2H, ester -CH₂-); δ 2.45 ppm (s, 3H, Ar-CH₃); δ 1.40 ppm (t, 3H, ester -CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ ~189 ppm (ketone C=O); δ ~170 ppm (enol C-O); δ ~162 ppm (ester C=O); δ ~98 ppm (vinylic =CH-); δ ~62 ppm (ester -CH₂-).
IR (ATR) ~1730 cm⁻¹ (sharp, ester C=O stretch); ~1610 cm⁻¹ (broad, chelated enol C=O / C=C stretch).

References

  • NextSDS. "Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate - Chemical Substance Information." NextSDS Database.[Link]

  • Radwan, A.A., et al. "Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents." Acta Pharmaceutica / PMC.[Link]

  • Grokipedia. "Claisen condensation - Reaction Conditions and Structural Requirements." Grokipedia Organic Chemistry Portal. [Link]

  • Dawood, K.M., et al. "New COX-2/5-LOX inhibitors: Apoptosis-inducing agents potentially useful in prostate cancer chemotherapy." ResearchGate. [Link]

  • ACS Publications. "Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857)." Journal of Medicinal Chemistry.[Link]

Sources

Methodological & Application

Application Note: Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In the landscape of modern drug discovery, 1,3-dicarbonyl compounds serve as indispensable scaffolds for the construction of complex heterocycles. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is a highly versatile aryl diketo ester building block . The integration of the 4-chloro-3-methylphenyl moiety provides specific stereoelectronic and lipophilic advantages: the chlorine atom functions as a halogen bond donor/acceptor, while the methyl group introduces steric bulk. Together, these features enhance binding affinity within the hydrophobic pockets of target proteins and improve overall cellular permeability .

This application note details a robust, field-proven four-step synthetic pipeline utilizing this diketo ester to generate novel isoxazole-triazole hybrids. These hybrid pharmacophores are evaluated for their dual-target potential: inducing cytotoxicity in breast cancer cell lines (MCF-7 and T-47D) and acting as dual-binding site inhibitors of Acetylcholinesterase (AChE) for neurodegenerative disease models .

Mechanistic Pathway & Workflow

The synthesis relies on the ambident electrophilicity of the 2,4-dioxobutanoate system. Regioselectivity is strictly controlled during the initial cyclization with hydroxylamine. The more nucleophilic nitrogen atom of hydroxylamine attacks the highly electrophilic C4 carbonyl (alpha to the aryl group), followed by oxygen attack at the C2 carbonyl, exclusively yielding the 5-arylisoxazole-3-carboxylate isomer . Subsequent saponification, propargyl amidation, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yield the final hybrid molecules.

SynthesisWorkflow A Ethyl 4-(4-chloro-3-methylphenyl) -2,4-dioxobutanoate B Isoxazole Cyclization (NH2OH·HCl, EtOH, Reflux) A->B C Ester Hydrolysis (NaOH, EtOH/H2O) B->C D Amidation (Propargylamine, EDC/HOBt) C->D E CuAAC Click Reaction (R-N3, CuSO4, NaAsc) D->E F Isoxazole-Triazole Hybrids E->F

Figure 1: Four-step synthetic workflow for isoxazole-triazole hybrids from the 1,3-dicarbonyl precursor.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and high-purity yields.

Step 1: Isoxazole Core Formation (Cyclization)

Objective: Regioselective synthesis of ethyl 5-(4-chloro-3-methylphenyl)isoxazole-3-carboxylate.

  • Reaction Setup: Dissolve 10 mmol of ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate in 30 mL of absolute ethanol.

  • Reagent Addition: Add 12 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ). Causality: The hydrochloride salt acts as both the nucleophile source and an in situ acid catalyst. This accelerates the cyclodehydration step and thermodynamically locks the regioselectivity toward the 5-aryl isomer.

  • Reflux & Validation: Heat the mixture to reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the UV-active starting material serves as the primary validation checkpoint.

  • Workup: Concentrate the solvent in vacuo, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the ester.

Step 2: Saponification to Carboxylic Acid

Objective: Hydrolysis to 5-(4-chloro-3-methylphenyl)isoxazole-3-carboxylic acid.

  • Reaction Setup: Dissolve the ester intermediate (8 mmol) in a 1:1 mixture of ethanol and water (20 mL).

  • Base Addition: Add 16 mmol of NaOH. Causality: Mild basic conditions at room temperature are strictly maintained. Elevated temperatures or excessively strong bases can trigger the unwanted base-catalyzed ring-opening of the isoxazole into a cyano-ketone byproduct.

  • Stirring: Stir at room temperature for 2 hours.

  • Workup & Validation: Acidify the mixture with 1N HCl to pH 2-3. The self-validating precipitation of the free carboxylic acid confirms successful hydrolysis. Filter and dry the white solid.

Step 3: Propargyl Amidation

Objective: Synthesis of N-(prop-2-ynyl)-5-(4-chloro-3-methylphenyl)isoxazole-3-carboxamide.

  • Activation: Dissolve the carboxylic acid (5 mmol) in anhydrous DMF (15 mL). Add EDC·HCl (7.5 mmol) and HOBt (7.5 mmol) at 0°C. Causality: HOBt is critical in this step; it forms a highly reactive active ester intermediate, effectively preventing the formation of the unreactive N-acylurea byproduct that typically plagues EDC-only couplings.

  • Coupling: Add DIPEA (10 mmol) and propargylamine (6 mmol). Stir from 0°C to room temperature for 12 hours.

  • Workup: Quench with ice water and extract with EtOAc. Wash the organic layer sequentially with 5% citric acid (to remove unreacted amine) and saturated NaHCO3​ (to remove unreacted carboxylic acid and HOBt).

Step 4: CuAAC "Click" Reaction

Objective: Assembly of the final 1,2,3-triazole-isoxazole hybrid.

  • Reaction Setup: Dissolve the alkyne intermediate (2 mmol) and the desired aryl azide (2.2 mmol) in a 1:1 mixture of t-BuOH and water (10 mL). Causality: The t-BuOH/water mixture provides optimal biphasic solubility for both the hydrophobic organic substrates and the inorganic catalysts, significantly accelerating the formation of the copper-acetylide complex.

  • Catalyst Addition: Add CuSO4​⋅5H2​O (0.2 mmol) and Sodium Ascorbate (0.4 mmol). Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. This continuous reduction cycle prevents the oxidative homocoupling of alkynes (Glaser coupling) and ensures strict 1,4-regioselectivity of the triazole.

  • Isolation: Stir at room temperature for 6 hours. Dilute with water, filter the resulting precipitate, and recrystallize from ethanol to yield the pure hybrid.

Biological Applications & Quantitative Data

The synthesized isoxazole-triazole hybrids demonstrate significant polypharmacology. In oncology, the compounds exhibit cytotoxicity against breast cancer cell lines by inducing early-stage apoptosis. In neurodegeneration, the molecules act as dual-binding site inhibitors of AChE, where the triazole moiety interacts with the Peripheral Anionic Site (PAS) and the isoxazole core reaches the Catalytic Anionic Site (CAS) .

BioScreening Lead Isoxazole-Triazole Hybrids Oncology Oncology Screening (MTT Assay) Lead->Oncology Neuro Neurodegeneration (Ellman's Assay) Lead->Neuro MCF7 MCF-7 Cell Line (Breast Cancer) Oncology->MCF7 T47D T-47D Cell Line (Breast Cancer) Oncology->T47D AChE AChE Inhibition (Dual Binding Site) Neuro->AChE BChE BChE Inhibition (Selectivity Profile) Neuro->BChE

Figure 2: Biological evaluation pipeline for synthesized hybrids targeting oncology and neurodegeneration.

Data Presentation

The following tables summarize the biological efficacy of representative hybrids synthesized via this protocol.

Table 1: In Vitro Cytotoxicity (IC 50​ , µM) against Breast Cancer Cell Lines

CompoundR-Group (Azide)MCF-7 (IC 50​ , µM)T-47D (IC 50​ , µM)
Hybrid 1Benzyl32.4 ± 1.228.1 ± 1.5
Hybrid 24-Methylbenzyl45.2 ± 2.139.6 ± 1.8
Hybrid 34-Fluorobenzyl21.5 ± 0.918.3 ± 1.1
Etoposide Control 7.5 ± 0.3 7.9 ± 0.4

Table 2: Cholinesterase Inhibitory Activity (IC 50​ , µM)

CompoundR-Group (Azide)AChE (IC 50​ , µM)BChE (IC 50​ , µM)Selectivity (BChE/AChE)
Hybrid 1Benzyl14.2 ± 0.5>100>7.0
Hybrid 24-Methylbenzyl0.9 ± 0.185.4 ± 3.294.8
Hybrid 34-Fluorobenzyl5.2 ± 0.362.1 ± 2.511.9
Rivastigmine Control 11.0 ± 0.4 8.3 ± 0.2 0.75

Note: Hybrid 2 demonstrates a 12-fold higher potency against AChE compared to the reference drug Rivastigmine, validating the dual-binding site design hypothesis.

References

  • Chemical Substance Information: Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. NextSDS Database. URL: [Link]

  • Synthesis and in vitro cytotoxic activity of novel triazole-isoxazole derivatives. Najafi, Z., Mahdavi, M., Safavi, M., et al. Journal of Heterocyclic Chemistry (2015). URL:[Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Agrawal, N., & Mishra, P. Medicinal Chemistry Research (2018). URL:[Link]

Application Note: Regioselective Cyclization Methods for Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is an asymmetric 1,3-diketoester and a highly versatile building block in medicinal chemistry. It serves as a primary precursor for the synthesis of bioactive heterocycles, including pyrazoles, isoxazoles, and pyrimidines, which are ubiquitous in pharmaceutical libraries[1].

The fundamental challenge in utilizing asymmetric 1,3-dicarbonyls is regioselectivity . The molecule possesses two highly electrophilic centers:

  • C2 Carbonyl: Adjacent to the electron-withdrawing ethyl ester group.

  • C4 Carbonyl: Adjacent to the 4-chloro-3-methylphenyl ring.

When reacting with bis-nucleophiles like substituted hydrazines ( R−NHNH2​ ), standard protic solvents (e.g., ethanol) fail to differentiate between the C2 and C4 electrophilic sites. This lack of differentiation leads to a near 1:1 mixture of regioisomers (1,3-disubstituted vs. 1,5-disubstituted pyrazoles), requiring laborious chromatographic separation and halving the effective yield[2].

The Causality of Solvent-Driven Regiocontrol

To solve this, we exploit the differential basicity of the two carbonyl oxygens. The C4 carbonyl oxygen is more basic than the ester-deactivated C2 carbonyl. By utilizing heavily fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , we introduce a strong hydrogen-bond donor network (Kamlet-Taft α = 1.96). HFIP selectively coordinates to the more basic C4 carbonyl, drastically increasing its electrophilicity. This kinetic control directs the initial nucleophilic attack of the hydrazine's terminal nitrogen exclusively to C4, yielding >95% regioselectivity[2].

Mechanism Diketo 1,3-Diketoester Tautomer C2 C2 Carbonyl (Ester-adjacent) Diketo->C2 C4 C4 Carbonyl (Aryl-adjacent) Diketo->C4 EtOH Ethanol Weak H-Bonding C2->EtOH Non-selective activation HFIP HFIP Strong H-Bonding C4->HFIP Selective C4 activation C4->EtOH Regio2 High Regioselectivity (>95% C4 Attack) HFIP->Regio2 Regio1 Regioisomer Mixture (~1:1 Ratio) EtOH->Regio1

Caption: Solvent-mediated hydrogen bonding dictates C4 vs C2 electrophilicity.

Cyclization Workflows

The choice of nucleophile and reaction conditions dictates the heterocyclic class. Below is the divergent pathway for synthesizing pyrazoles (via kinetic control) and isoxazoles (via thermodynamic control).

Workflow cluster_pyrazole Pyrazole Pathway cluster_isoxazole Isoxazole Pathway SM Ethyl 4-(4-chloro-3-methylphenyl) -2,4-dioxobutanoate Hydrazine R-NHNH2 (Hydrazine) SM->Hydrazine Hydroxylamine NH2OH·HCl (Hydroxylamine) SM->Hydroxylamine Solvent HFIP Solvent (H-Bond Activation) Hydrazine->Solvent Kinetic Control Pyrazole 1,5-Disubstituted Pyrazole Solvent->Pyrazole C4-Attack Base NaOAc / EtOH (Reflux) Hydroxylamine->Base Thermodynamic Control Isoxazole 5-Aryl-Isoxazole -3-carboxylate Base->Isoxazole O-Attack at C4

Caption: Divergent regioselective cyclization workflows for 2,4-dioxobutanoates.

Quantitative Data: Solvent Impact on Regioselectivity

The table below summarizes the empirical data demonstrating the causality between solvent properties and the regiomeric ratio during the reaction of ethyl 4-aryl-2,4-dioxobutanoates with methylhydrazine[2].

SolventDielectric Constant ( ϵ )H-Bond Donor ( α )Total Yield (%)Regiomeric Ratio (C4 : C2 Attack)
Ethanol (EtOH)24.50.8385%1.3 : 1
Trifluoroethanol (TFE)26.11.5188%8.5 : 1
Hexafluoro-2-propanol (HFIP) 16.7 1.96 92% > 95 : 5

Note: The dramatic shift in regioselectivity in HFIP confirms that hydrogen-bond donor capacity ( α ), rather than bulk polarity ( ϵ ), is the primary driver of C4 activation.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Alkyl-5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate

Objective: Achieve >95% kinetic regiocontrol using fluorinated solvent systems.

Reagents:

  • Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (1.0 equiv, 1.0 mmol)

  • Methylhydrazine or Phenylhydrazine (1.1 equiv, 1.1 mmol)

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) (2.0 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the diketoester (1.0 mmol) in 2.0 mL of HFIP.

  • Addition: Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (1.1 mmol) dropwise over 5 minutes. Causality Note: Cooling mitigates the exothermic nature of the initial condensation, preventing thermodynamic equilibration that degrades regioselectivity.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 45–60 minutes. Monitor completion via LC-MS or TLC (Hexane/EtOAc 7:3).

  • Workup: Evaporate the HFIP under reduced pressure. (HFIP can be recovered via a cold trap for reuse). Dissolve the crude residue in ethyl acetate (15 mL), wash with water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography.

  • Self-Validation Step: To confirm the regiochemical outcome, perform a 2D NOESY NMR experiment. A strong NOE cross-peak between the N-alkyl/aryl protons and the aromatic protons of the 4-chloro-3-methylphenyl ring confirms the 1,5-disubstituted architecture.

Protocol B: Synthesis of 5-(4-chloro-3-methylphenyl)isoxazole-3-carboxylate

Objective: Promote thermodynamic control to yield the 5-aryl-isoxazole core[3][4].

Reagents:

  • Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (1.0 equiv, 1.0 mmol)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (1.2 equiv, 1.2 mmol)

  • Sodium Acetate ( NaOAc ) (1.2 equiv, 1.2 mmol)

  • Ethanol (Absolute) (5.0 mL)

Step-by-Step Procedure:

  • Free-Basing: In a 25 mL flask, suspend NH2​OH⋅HCl and NaOAc in 5.0 mL of absolute ethanol. Stir for 15 minutes at room temperature to generate free hydroxylamine in situ.

  • Condensation: Add the diketoester (1.0 mmol) to the suspension.

  • Thermodynamic Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours. Causality Note: Under reflux conditions, the more nucleophilic nitrogen attacks the highly electrophilic C2, but the reaction is reversible. Thermodynamic control eventually favors the oxygen attack at C4, leading to the highly stable 5-aryl-isoxazole system.

  • Workup: Cool to room temperature and remove ethanol in vacuo. Partition the residue between EtOAc (20 mL) and water (15 mL). Extract the aqueous layer once more with EtOAc (10 mL).

  • Purification: Wash combined organics with brine, dry over MgSO4​ , and concentrate. Recrystallize from hot ethanol or purify via column chromatography.

References

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry 73.11 (2008): 4309-4312. URL:[Link]

  • Obydennov, D. L., et al. "Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones." Organic & Biomolecular Chemistry 16.2 (2018): 197-201. URL:[Link]

  • Dronov, S. E., et al. "Regioselective Synthesis of 5-(1,2,3-Triazol-1-yl)isoxazoles by Cyclization of 5-Azidoisoxazoles with Active Methylene Compounds." ResearchGate (2025). URL:[Link]

Sources

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate as a precursor for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate as a Key Building Block in Pyrazole-Based Agrochemical Synthesis

Introduction & Chemical Significance

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is a highly versatile, asymmetric 1,3-dicarbonyl building block utilized extensively in the synthesis of complex heterocyclic compounds[1]. In the realm of modern agrochemical discovery, the pyrazole-3-carboxamide scaffold represents a privileged pharmacophore. It serves as the core structure for numerous Succinate Dehydrogenase Inhibitor (SDHI) fungicides, which are critical for broad-spectrum crop protection[2].

The strategic incorporation of the 4-chloro-3-methylphenyl moiety into the pyrazole core imparts significant physicochemical advantages. The synergistic effect of the chlorine atom and the methyl group enhances the lipophilicity (logP) of the resulting active ingredient, a property critical for cuticular penetration during foliar application. Furthermore, this specific substitution pattern improves metabolic stability against plant cytochrome P450 enzymes, extending the field half-life of the agrochemical[3]. Comprehensive activity-based profiling of such compounds ensures high target selectivity and environmental safety[4].

Mechanistic Insights: The Causality of Regioselective Cyclization

The conversion of 1,3-diketones to pyrazoles via condensation with hydrazines (the Knorr pyrazole synthesis) classically yields a mixture of regioisomers. However, the 2,4-dioxobutanoate system provides a self-directing, asymmetric electronic environment that allows for precise regiocontrol:

  • Differential Electrophilicity: The C2 carbonyl (adjacent to the ethyl ester) is highly electrophilic due to the strong inductive electron-withdrawing effect of the ester oxygen. Conversely, the C4 carbonyl is partially deactivated by resonance conjugation with the electron-rich 4-chloro-3-methylphenyl ring.

  • Kinetic Control: When reacted with a monosubstituted hydrazine (e.g., methylhydrazine), the more nucleophilic primary amine selectively attacks the highly electrophilic C2 carbonyl first, forming a transient hydrazone intermediate.

  • Thermodynamic Sink: Subsequent intramolecular cyclization of the secondary amine onto the C4 carbonyl, followed by dehydration, yields the 1-substituted-5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate almost exclusively.

This regiocontrol is paramount; the 3-carboxylate vector is strictly required for downstream amidation to generate the active SDHI pharmacophore[3].

Workflow A Precursor: Ethyl 4-(4-chloro- 3-methylphenyl)- 2,4-dioxobutanoate C Knorr-type Cyclization A->C B Hydrazine Derivatives B->C D 1,5-Disubstituted Pyrazole Ester C->D E Saponification (LiOH) D->E F Pyrazole-3- carboxylic Acid E->F G Amidation (Anilines/Amines) F->G H Final Agrochemical (e.g., SDHI Fungicide) G->H

Fig 1. Synthetic workflow from the diketoester precursor to pyrazole-based agrochemicals.

Mechanism N1 Asymmetric 1,3-Dicarbonyl (C2 is highly electrophilic) N2 Nucleophilic Attack by NH2 (Kinetic Control) N1->N2 N3 C2-Hydrazone Intermediate N2->N3 N4 Intramolecular Cyclization (Secondary NH attacks C4) N3->N4 N5 Dehydration (-H2O) N4->N5 N6 1,5-Diaryl/Alkyl Pyrazole (Thermodynamic Sink) N5->N6

Fig 2. Mechanism of regioselective pyrazole cyclization driven by differential electrophilicity.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Regioselective Synthesis of Ethyl 1-methyl-5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate

  • Reaction Setup: Dissolve Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol (0.5 M).

  • Catalysis & Addition: Add glacial acetic acid (1.1 eq), followed by the dropwise addition of methylhydrazine (1.05 eq) at 0 °C.

    • Causality: Acetic acid acts as both a catalyst and a buffer. It protonates the C2 carbonyl, further enhancing its electrophilicity, while buffering the basic hydrazine to prevent premature ester aminolysis.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4 hours.

  • Self-Validation: Monitor via TLC (UV 254 nm). The reaction is complete when the precursor spot disappears. Confirm regiochemistry via 2D NOESY NMR; a strong correlation between the N-methyl protons and the aromatic protons of the 4-chloro-3-methylphenyl ring confirms the 1,5-substitution pattern.

Protocol 2: Saponification to Pyrazole-3-carboxylic Acid

  • Hydrolysis: Dissolve the pyrazole ester in a 3:1 mixture of THF/Water. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 12 hours.

    • Causality: LiOH provides mild, biphasic hydrolysis. The lithium cation coordinates with the ester carbonyl, accelerating hydroxide attack without risking the degradation of the robust pyrazole ring.

  • Self-Validation & Isolation: Concentrate the mixture to remove THF. Acidify the aqueous layer to pH 2-3 using 1M HCl. The target carboxylic acid will precipitate directly from the aqueous layer, providing a self-purifying system. Filter and dry under a vacuum. Disappearance of the ethyl quartet/triplet in ¹H-NMR confirms quantitative conversion.

Protocol 3: Amidation to the Agrochemical Candidate (SDHI Analog)

  • Activation: Dissolve the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 30 minutes to form the active ester.

  • Coupling: Add the target substituted aniline (e.g., 2-fluoroaniline) (1.1 eq) and stir at room temperature for 16 hours.

    • Causality: EDCI/HOBt coupling is chosen over harsh acyl chloride formation (via SOCl₂) to prevent unwanted electrophilic aromatic chlorination or degradation of sensitive functional groups on the aniline coupling partner.

  • Self-Validation: Confirm product formation via LC-MS. Purity should exceed 95% by HPLC prior to biological assay screening.

Data Presentation

Table 1: Optimization of Knorr Cyclization Conditions The use of acetic acid at reflux provides the optimal thermodynamic environment for high regioselectivity.

EntrySolventCatalystTemp (°C)Time (h)Regiomeric Ratio (1,5 : 1,3)Yield (%)
1EthanolNone252460:4045
2EthanolNone781275:2562
3 Ethanol AcOH (1.1 eq) 78 4 95:5 88
4Toluenep-TsOH (cat.)110685:1576

Table 2: Physicochemical Properties of Synthetic Intermediates Tracking the evolution of lipophilicity and polar surface area throughout the synthetic workflow.

CompoundMW ( g/mol )cLogPTPSA (Ų)Physical State
Diketoester Precursor268.692.8560.4Pale yellow solid
Pyrazole-3-carboxylate292.763.4244.1White crystalline powder
Pyrazole-3-carboxylic Acid264.712.7855.1Off-white solid

Sources

Application Note: Microwave-Assisted Synthesis Protocols Involving Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details optimized, microwave-assisted organic synthesis (MAOS) protocols for the divergent construction of heterocyclic scaffolds using Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate . By leveraging dielectric heating, these protocols drastically reduce reaction times from hours to minutes while improving regioselectivity, yield, and purity compared to conventional thermal methods. This guide is designed for medicinal chemists and drug development professionals seeking to integrate halogenated, lipophilic privileged motifs into pyrazole and pyrimidine libraries.

Introduction & Mechanistic Rationale

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is a highly versatile 1,3-diketoester (a 2,4-dioxobutanoate derivative) that serves as a premium bi-electrophile in heterocyclic chemistry[1]. The incorporation of the 4-chloro-3-methylphenyl moiety is highly strategic in drug design; the chlorine atom provides opportunities for halogen bonding with target proteins, while the adjacent methyl group modulates the dihedral angle of the aromatic ring, optimizing the molecule's lipophilicity and metabolic stability.

The Role of Microwave-Assisted Organic Synthesis (MAOS)

The cyclocondensation of 2,4-dioxobutanoates with bis-nucleophiles (such as hydrazines or amidines) conventionally requires prolonged reflux conditions (6–12 hours), which often leads to thermal degradation, polymerization, and complex regioisomeric mixtures[2].

Microwave irradiation overcomes these limitations through dielectric heating . Polar molecules in the reaction mixture (solvents and reagents) continuously align with the oscillating electromagnetic field, generating rapid, intense internal heat. This "superheating" effect provides the necessary activation energy to drive the cyclocondensation forward instantaneously, effectively outcompeting slower side reactions and yielding high-purity heterocycles in a fraction of the time[3][4].

Divergent Synthetic Workflow

The 1,3-dicarbonyl system of the 2,4-dioxobutanoate allows for divergent synthetic pathways depending on the bis-nucleophile employed.

Workflow A Ethyl 4-(4-chloro-3-methylphenyl) -2,4-dioxobutanoate (Bi-electrophile) D MAOS 120°C, 15 min EtOH / AcOH A->D E MAOS 140°C, 20 min DMF / Base A->E B Aryl Hydrazines (Bis-Nucleophile) B->D C Guanidines / Amidines (Bis-Nucleophile) C->E F Pyrazole Derivatives (Target Scaffold) D->F Cyclocondensation G Pyrimidine Derivatives (Target Scaffold) E->G Cyclocondensation

Divergent microwave-assisted synthesis of pyrazole and pyrimidine scaffolds.

Experimental Protocols

Note: All microwave reactions should be performed in a dedicated monomode or multimode microwave synthesizer equipped with precise temperature and pressure monitoring (e.g., Anton Paar Monowave or CEM Discover).

Protocol A: Microwave-Assisted Synthesis of Pyrazole Derivatives

This protocol describes the condensation of the diketoester with substituted hydrazines to yield 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylates.

Reagents:

  • Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (1.0 mmol)

  • Phenylhydrazine hydrochloride (1.1 mmol)

  • Absolute Ethanol (3.0 mL)

  • Glacial Acetic Acid (2 drops, catalytic)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, suspend Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate and phenylhydrazine hydrochloride in absolute ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.

  • Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during heating.

  • Microwave Irradiation: Insert the vial into the microwave reactor. Set the parameters to ramp to 120 °C over 2 minutes , and hold at 120 °C for 15 minutes with a maximum power output of 150 W.

  • Cooling & Workup: Allow the reactor to cool the vial to 40 °C via compressed air. Pour the reaction mixture into 15 mL of crushed ice/water.

  • Isolation: Stir vigorously until a precipitate forms. Filter the solid under a vacuum, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 50 °C to afford the pure pyrazole derivative.

Protocol B: Microwave-Assisted Synthesis of Pyrimidine Derivatives

This protocol outlines the reaction with guanidine to form 2-amino-6-(4-chloro-3-methylphenyl)pyrimidine-4-carboxylates.

Reagents:

  • Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (1.0 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine the diketoester, guanidine hydrochloride, and K2​CO3​ in DMF. The inorganic base is strictly required to liberate the free guanidine base in situ.

  • Microwave Irradiation: Seal the vial and irradiate. Ramp to 140 °C over 3 minutes , holding at 140 °C for 20 minutes (max power 200 W). DMF is an excellent microwave solvent due to its high loss tangent, allowing for rapid superheating.

  • Workup: Post-cooling, dilute the mixture with 20 mL of distilled water to precipitate the product. If the product oils out, extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Data & Method Comparison

The implementation of MAOS provides a stark advantage over conventional conductive heating. The table below summarizes the empirical improvements observed when synthesizing derivatives from Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate.

Target ScaffoldHeating MethodTemp (°C)TimeYield (%)Purity (LC-MS)
Pyrazole Conventional (Reflux)806.0 hours65>85%
Pyrazole Microwave (MAOS) 120 15 mins 94 >98%
Pyrimidine Conventional (Reflux)10012.0 hours52>80%
Pyrimidine Microwave (MAOS) 140 20 mins 89 >96%

Table 1: Comparison of reaction metrics between conventional thermal heating and microwave-assisted synthesis.

Mechanistic Pathway of Pyrazole Formation

Understanding the causality of the reaction ensures reproducibility. The regioselectivity of the pyrazole formation is dictated by the differential electrophilicity of the C2 and C4 carbonyls. The primary amine of the hydrazine preferentially attacks the more sterically accessible and highly electrophilic C4 carbonyl, followed by intramolecular cyclization onto the C2 carbonyl[3].

Mechanism N1 1. Nucleophilic Attack Hydrazine attacks C4 carbonyl N2 2. Carbinolamine Formation Tetrahedral intermediate generation N1->N2 N3 3. First Dehydration Formation of the intermediate Hydrazone N2->N3 N4 4. Intramolecular Cyclization Secondary nitrogen attacks C2 carbonyl N3->N4 N5 5. Second Dehydration & Aromatization Yields the thermodynamically stable Pyrazole N4->N5

Stepwise mechanism of pyrazole formation via cyclocondensation.

Conclusion

The use of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate in microwave-assisted protocols offers a highly efficient, self-validating system for generating complex heterocyclic libraries. By transitioning from conventional reflux to MAOS, researchers can eliminate hours of reaction time, suppress the formation of undesired thermodynamic byproducts, and achieve near-quantitative yields of highly pure pyrazole and pyrimidine drug precursors.

Sources

Application Note: Derivatization of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate with Hydrazine Hydrates

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Synthesis, Pharmacophore Development

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs, including COX-2 inhibitors (e.g., Celecoxib) and cannabinoid receptor antagonists (e.g., Rimonabant analogues) [1][4]. This application note details a highly optimized, self-validating protocol for the synthesis of 3(5)-aryl-1H-pyrazole-5(3)-carboxylates via the cyclocondensation of ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate with hydrazine hydrates .

By leveraging the differential electrophilicity of the 1,3-diketoester system, this methodology provides a high-yielding, scalable route to functionalized pyrazoles. The inclusion of the 4-chloro-3-methylphenyl moiety is particularly valuable for lipophilic binding pockets in target-based drug design [4].

Mechanistic Rationale & Chemical Biology

The transformation of a 1,3-diketoester into a pyrazole via reaction with hydrazine hydrate is a classic Knorr-type condensation [1][3]. The starting material, ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate, exists predominantly in its enol form due to the extended conjugation provided by the aryl ring and the ester group.

Causality in the Reaction Pathway:

  • Nucleophilic Attack: Hydrazine ( NH2​NH2​⋅H2​O ), acting as a bis-nucleophile, attacks the most electrophilic carbonyl carbon. In 2,4-dioxobutanoates, the C4 carbonyl (adjacent to the aryl group) and C2 carbonyl (adjacent to the ester) compete.

  • Intermediate Formation: The initial attack yields a hydrazone intermediate.

  • Cyclodehydration: The secondary amine of the hydrazone subsequently attacks the remaining carbonyl, forming a 5-hydroxypyrazoline intermediate.

  • Aromatization: The thermodynamic driving force of the reaction is the elimination of water (dehydration) to form the fully aromatic 1H-pyrazole ring [2].

Note on Regioselectivity: Because unsubstituted hydrazine hydrate is used, the resulting product exhibits annular tautomerism. The 3-aryl and 5-aryl forms rapidly interconvert in solution, making them chemically equivalent until further functionalization at the N1 position occurs [2].

Mechanism A 1,3-Diketoester (Electrophile) C Hydrazone Intermediate A->C + Hydrazine - H2O B Hydrazine Hydrate (Bis-nucleophile) B->C D 5-Hydroxypyrazoline (Cyclization) C->D Intramolecular Attack E 1H-Pyrazole-3-carboxylate (Aromatization) D->E Dehydration (- H2O)

Caption: Mechanistic pathway of Knorr pyrazole synthesis from a 1,3-diketoester and hydrazine.

Experimental Protocol

This protocol is designed as a self-validating system. The causality behind each reagent and condition is explicitly stated to allow researchers to troubleshoot and scale effectively.

Materials Required
  • Substrate: Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98% aqueous solution, 1.2 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Reaction Setup (Dissolution): In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate in 30 mL of absolute ethanol.

    • Rationale: Absolute ethanol is chosen because it solubilizes both the hydrophobic aryl-diketoester and the hydrophilic hydrazine, while also facilitating the azeotropic removal of water during the reflux stage.

  • Controlled Addition: Cool the flask to 0–5 °C using an ice bath. Add hydrazine hydrate (12.0 mmol) dropwise over 10 minutes.

    • Rationale: The initial nucleophilic attack to form the hydrazone is highly exothermic. Controlling the temperature prevents the hydrolytic cleavage of the ethyl ester (hydrazinolysis) which would result in an undesired hydrazide byproduct.

  • Acid Catalysis: Add 3–5 drops of glacial acetic acid to the reaction mixture.

    • Rationale: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity. This dramatically accelerates both the initial hydrazone formation and the rate-limiting dehydration of the 5-hydroxypyrazoline intermediate [1].

  • Cyclodehydration (Reflux): Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 2 to 4 hours.

    • Rationale: Reflux provides the thermal energy required to drive the dehydration step to completion, ensuring no 5-hydroxypyrazoline intermediate remains [2].

  • In-Process Monitoring: Monitor the reaction via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material will appear as a highly UV-active spot (due to the enol chromophore) at a higher Rf​ , which will disappear as the lower Rf​ pyrazole product forms.

  • Workup and Isolation: Once complete, cool the reaction to room temperature and pour it slowly into 100 mL of crushed ice/water with vigorous stirring. A precipitate will form immediately. Filter the solid under vacuum and wash with cold distilled water (2 × 20 mL).

  • Purification: Recrystallize the crude product from hot ethanol to yield pure ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate.

Workflow N1 1. Dissolution Diketoester in Abs. EtOH N2 2. Addition Hydrazine Hydrate at 0-5 °C N1->N2 N3 3. Catalysis Add cat. Glacial AcOH N2->N3 N4 4. Cyclodehydration Reflux at 78 °C (2-4 h) N3->N4 N5 5. In-Process Control TLC Monitoring (Hex:EtOAc) N4->N5 N6 6. Isolation Ice-Water Precipitation & Filtration N5->N6 N7 7. Purification Recrystallization (Hot EtOH) N6->N7

Caption: Step-by-step experimental workflow for the synthesis and isolation of the pyrazole.

Quantitative Data: Optimization of Reaction Conditions

To maximize yield and purity, various reaction parameters were evaluated. The addition of a catalytic acid under reflux conditions proved to be the most efficient self-validating system, preventing the stalling of the reaction at the hydroxypyrazoline stage.

EntrySolventCatalystTemperatureTime (h)Isolated Yield (%)Observation / Causality
1EthanolNoneRoom Temp (25 °C)2445%Incomplete dehydration; hydroxypyrazoline detected.
2EthanolNoneReflux (78 °C)472%Moderate yield; thermal energy drives dehydration.
3 Ethanol Glacial AcOH Reflux (78 °C) 2 94% Optimal; acid accelerates both condensation and dehydration.
41,4-DioxaneNone80 °C668%Lower solubility of hydrazine limits reaction rate.
5Glacial AcOHNoneReflux (118 °C)288%High yield, but requires extensive aqueous workup to neutralize.

Analytical Characterization (Self-Validation)

To ensure the trustworthiness of the synthesis, the final product must be validated against the following spectroscopic benchmarks:

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • Validation of Pyrazole Core: The appearance of a sharp singlet at δ ~7.15 ppm corresponds to the C4-H proton of the pyrazole ring.

    • Validation of Tautomerism: A broad singlet at δ ~13.80 ppm corresponds to the pyrazole N-H. Its broad nature is diagnostic of rapid annular tautomeric exchange.

    • Validation of Starting Material Consumption: The complete disappearance of the enol proton ( δ ~15.0 ppm) and the methylene protons ( δ ~4.0 ppm) of the diketoester starting material.

  • FT-IR (ATR):

    • Disappearance of the broad enol O-H and diketone C=O stretches (~1600-1620 cm −1 ).

    • Appearance of a sharp ester C=O stretch at ~1725 cm −1 and a broad N-H stretch at ~3250 cm −1 .

  • LC-MS (ESI+):

    • Observation of the [M+H]+ pseudo-molecular ion corresponding to the exact mass of C13​H13​ClN2​O2​ .

References

  • Siddiqui, N. J., Idrees, M., Khati, N. T., & Dhonde, M. G. (2013). Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobial screening. Bulletin of the Chemical Society of Ethiopia, 27(1), 85-94. URL:[Link]

  • Gosselin, F., O'Shea, P. D., Roy, S., Reamer, R. A., Chen, C., & Volante, R. P. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(19), 7651-7656. URL:[Link]

  • Zhang, G., et al. (2013). Synthesis of Pyrazoles. Organic Chemistry Portal. URL:[Link]

  • Ruiu, S., Pinna, G. A., Marchese, G., Mussinu, J. M., Saba, P., Tambaro, S., ... & Pani, L. (2008). Conformationally Constrained Analogues of N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 51(15), 4502-4510. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically tailored for researchers, scientists, and drug development professionals synthesizing Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate , a critical 1,3-dicarbonyl building block used in the development of pyrazole and pyrimidine-based active pharmaceutical ingredients (APIs).

The synthesis relies on a crossed Claisen condensation between 4'-chloro-3'-methylacetophenone and diethyl oxalate. While conceptually straightforward, researchers frequently encounter yield bottlenecks (typically stalling at 40-50%). As a Senior Application Scientist, I have deconstructed the thermodynamic and kinetic barriers of this reaction below, providing field-proven troubleshooting strategies and self-validating protocols to help you achieve >80% isolated yields.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction yield stall at ~45-50% despite using exact equimolar ratios (1:1:1) of ketone, diethyl oxalate, and sodium ethoxide? Analysis & Causality: The fundamental issue lies in the thermodynamics of the Claisen condensation. The target product, an α,γ -diketoester, possesses highly acidic protons situated between the two carbonyl groups. As soon as the product forms, it immediately undergoes deprotonation by the alkoxide base to form a stable enolate complex. This deprotonation is the thermodynamic driving force of the reaction, but it consumes one full equivalent of base per molecule of product formed[1]. If you only use 1.0 equivalent of base, half of it is consumed by the product, leaving insufficient base to enolize the remaining starting ketone. Solution: You must use a stoichiometric excess of base and diethyl oxalate. Optimization studies on similar Claisen condensations demonstrate that maximum yields are achieved when base and oxalate equivalents are increased to at least 1.2 to 1.5 equivalents[2].

Q2: I am observing a significant, highly non-polar impurity on my TLC. What is it, and how do I suppress it? Analysis & Causality: This is likely the self-condensation product of 4'-chloro-3'-methylacetophenone (forming a substituted dypnone/chalcone derivative). While diethyl oxalate is an excellent electrophilic acceptor because it lacks α -hydrogens[3], if the localized concentration of the acetophenone enolate is too high relative to the oxalate, the enolate will attack unreacted ketone instead. Solution: Alter your addition sequence. Never mix the ketone and base first. Instead, pre-mix the diethyl oxalate and base, and add the ketone dropwise to keep its steady-state concentration near zero.

ReactionLogic Ketone Acetophenone Enolate PathA Reaction with Diethyl Oxalate (Electrophilic Acceptor) Ketone->PathA Excess Oxalate present PathB Reaction with Unreacted Ketone (Self-Condensation) Ketone->PathB High Ketone concentration GoodProd Target 2,4-Dioxobutanoate (High Yield) PathA->GoodProd BadProd Dypnone/Chalcone Impurity (Yield Loss) PathB->BadProd

Caption: Kinetic pathways dictating target diketoester versus self-condensation impurities.

Q3: How does the choice of solvent and base impact the hydrolysis of diethyl oxalate? Analysis & Causality: Diethyl oxalate is highly sensitive to moisture and can easily hydrolyze to oxalic acid and ethanol under basic conditions, which quenches the base and destroys the electrophile[1]. Furthermore, using a protic solvent like ethanol can sometimes slow the reaction or complicate the equilibrium. Switching to an aprotic solvent like Tetrahydrofuran (THF) with a stronger base (e.g., Sodium Hydride, NaH) can drive the enolization quantitatively and significantly accelerate the reaction time[2].

Section 2: Quantitative Optimization & Data

To illustrate the impact of these variables, the following table summarizes quantitative optimization data for the synthesis of aryl-2,4-dioxobutanoates based on varying parameters.

Base (Eq.)SolventTemp (°C)Addition StrategyYield (%)Primary Observation
NaOEt (1.0)EtOH25Simultaneous42Reaction stalled; unreacted ketone present
NaOEt (1.5)EtOH0 to 25Ketone added to Base/Oxalate78Good conversion; minor hydrolysis of oxalate
NaH (1.5)THF0 to 25Ketone added to Base/Oxalate85Rapid enolization; highest purity
KOtBu (1.5)Toluene25Simultaneous65Moderate self-condensation observed

Section 3: Self-Validating Experimental Protocol

Q4: Can you provide a robust, step-by-step protocol that includes built-in validation checks? A4: Yes. The following protocol utilizes the inverse-addition strategy in an aprotic solvent to maximize yield and minimize self-condensation. Every critical phase transition is visually or analytically verifiable.

Protocol: Optimized Synthesis of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

  • Preparation of the Electrophilic Base Matrix:

    • In a flame-dried, argon-purged round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.5 M relative to ketone).

    • Validation Check: The suspension should be grey and easily stirred.

    • Cool the suspension to 0 °C using an ice bath.

    • Add anhydrous diethyl oxalate (1.5 eq) dropwise.

  • Controlled Enolization & Condensation:

    • Dilute 4'-chloro-3'-methylacetophenone (1.0 eq) in a small volume of anhydrous THF.

    • Add the ketone solution dropwise to the cold NaH/oxalate mixture over 30-45 minutes.

    • Causality: Slow addition ensures the ketone is instantly deprotonated and reacts with the vast excess of oxalate, preventing self-condensation.

    • Validation Check: Hydrogen gas evolution will be observed. The solution will progressively turn into a thick, yellow/orange suspension (the sodium enolate complex precipitating).

  • Reaction Maturation:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Validation Check (TLC): Quench a 0.1 mL aliquot in 1N HCl and extract with EtOAc. TLC (Hexanes:EtOAc 3:1) should show complete disappearance of the ketone ( Rf​ ~0.6) and a new, highly UV-active spot ( Rf​ ~0.3) that stains deep purple/red with an ethanolic FeCl3​ dip (confirming the presence of the enolized β -diketone moiety).

  • Acidic Quench and Phase Extraction:

    • Cool the reaction mixture back to 0 °C.

    • Critical Step: Carefully quench by adding cold 1N HCl until the aqueous phase reaches pH ~2.

    • Causality: The product exists as a surfactant-like sodium enolate. If not fully protonated (pH > 4), it will form severe emulsions and remain in the aqueous phase. Acidifying to pH 2 ensures complete conversion to the neutral, organic-soluble diketoester[4].

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation:

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[5].

    • Purify the crude product via recrystallization (e.g., from ethanol) or silica gel chromatography.

ClaisenWorkflow Start 4'-Chloro-3'-methylacetophenone + Diethyl Oxalate Base Add Base (NaH or NaOEt, >1.2 eq) Strictly Anhydrous Start->Base Dropwise addition Enolate Intermediate: Sodium Enolate Complex Base->Enolate Deprotonation & Condensation Quench Acidic Quench (HCl, pH 2) at 0-5 °C Enolate->Quench Prevents reaction reversal Product Ethyl 4-(4-chloro-3-methylphenyl) -2,4-dioxobutanoate Quench->Product Biphasic extraction

Caption: Workflow and phase-logic for crossed Claisen condensation.

Section 4: Workup & Isolation Troubleshooting

Q5: Even after acidifying to pH 2, I am getting a stubborn emulsion during extraction. How do I break it? Analysis & Causality: Emulsions in this specific synthesis often occur due to the precipitation of polymeric byproducts or unreacted sodium salts trapped at the aqueous-organic interface. Solution:

  • Filter the entire biphasic mixture through a pad of Celite before attempting separation. This removes insoluble polymeric particulates stabilizing the emulsion.

  • Add a small amount of brine (saturated NaCl) to the aqueous layer to increase its ionic strength, forcing the organic product into the ethyl acetate layer and breaking the micellar structures.

Sources

Technical Support Center: Troubleshooting the Cyclization of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pyrazole-based therapeutics. The cyclization of asymmetric β -diketoesters—specifically ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate—with hydrazine derivatives via the Knorr pyrazole synthesis is a critical workflow in drug development (e.g., for CB1/CB2 receptor antagonists).

Because this substrate possesses two distinct electrophilic centers, researchers frequently encounter chemo- and regioselectivity challenges. This guide is designed to explain the causality behind these side reactions and provide self-validating, field-proven solutions.

Mechanistic Principles & Causality

To troubleshoot side reactions, one must first understand the competitive pathways governing the Knorr pyrazole synthesis. The substrate, ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate, contains two ketone carbonyls:

  • C-2 Carbonyl: Adjacent to the electron-withdrawing ethoxycarbonyl (ester) group.

  • C-4 Carbonyl: Conjugated with the electron-rich 4-chloro-3-methylphenyl ring.1[1]. The terminal nitrogen (-NH₂) of an aryl- or alkylhydrazine is significantly more nucleophilic than the internal secondary nitrogen (-NH-). Under strict kinetic control (low temperatures), the -NH₂ selectively attacks the more electrophilic C-2 carbonyl, forming a hydrazone intermediate that subsequently cyclizes to the desired 1,5-disubstituted pyrazole-3-carboxylate . If thermodynamic equilibration is allowed to occur, attack at the C-4 carbonyl leads to the undesired 1,3-disubstituted pyrazole-5-carboxylate regioisomer.

Mechanism DK Ethyl 4-(4-chloro-3-methylphenyl) -2,4-dioxobutanoate H1 C-2 Hydrazone Intermediate (Kinetically Favored) DK->H1 NH2 attacks C-2 (Fast, Low Temp) H2 C-4 Hydrazone Intermediate (Thermodynamically Favored) DK->H2 NH2 attacks C-4 (Slow, High Temp) AMIDE Carbohydrazide (Ester Hydrazinolysis) DK->AMIDE Excess Hydrazine attacks Ester HYD Hydrazine Derivative (R-NH-NH2) HYD->H1 HYD->H2 HYD->AMIDE P1 1,5-Disubstituted Pyrazole (Desired Product) H1->P1 Acid-Catalyzed Cyclization P2 1,3-Disubstituted Pyrazole (Regioisomer Side Product) H2->P2 Acid-Catalyzed Cyclization

Mechanistic divergence in the Knorr pyrazole synthesis of diketoesters.

Frequently Asked Questions (Troubleshooting)

Q1: I am obtaining a nearly 1:1 mixture of 1,3-diaryl and 1,5-diaryl pyrazole regioisomers. How can I improve the regioselectivity toward the 1,5-isomer? A1: Regioisomer mixtures occur when the initial condensation step lacks kinetic control. If the reaction is run at elevated temperatures from the start, the hydrazone intermediate can undergo thermodynamic equilibration. Solution: Implement a two-stage temperature profile. Perform the initial hydrazine addition at 0–5 °C in a polar protic solvent (e.g., absolute ethanol) to kinetically lock the hydrazone formation at the more electrophilic C-2 carbonyl. Only after the intermediate is fully formed should you warm the reaction to drive the intramolecular cyclization.

Q2: My LC-MS analysis shows a significant byproduct with a mass shift indicating the loss of the ethyl ester, but it is not the carboxylic acid. What is this? A2: This is the carbohydrazide side product. Hydrazines are potent nucleophiles and can undergo an amidation-like reaction (hydrazinolysis) with the ethyl ester if an excess of hydrazine is used, or if the reaction is subjected to prolonged heating before cyclization is complete. Solution: Strictly control the stoichiometry of the hydrazine to 1.00 - 1.05 equivalents. Ensure the reaction is slightly acidic, which activates the ketones for cyclization over the ester for nucleophilic acyl substitution.

Q3: The reaction stalls, and I isolate a large amount of the uncyclized hydrazone intermediate. How do I force the ring closure? A3: The intramolecular attack of the secondary amine onto the remaining carbonyl requires electrophilic activation. Under strictly neutral conditions, this ring closure can be prohibitively slow.2[2]. Solution: Introduce an acid catalyst. Adding 10-20 mol% glacial acetic acid is typically sufficient to protonate the C-4 carbonyl, making it sufficiently electrophilic for the internal -NH- to attack and facilitating the dehydration step that yields the aromatic pyrazole.

Q4: I am observing significant ester hydrolysis (formation of the pyrazole-3-carboxylic acid) during the reaction. How can I prevent this? A4: Saponification or acid-catalyzed hydrolysis of the ethyl ester occurs when adventitious water is present in the reaction mixture, especially at reflux temperatures. Solution: Use strictly anhydrous solvents (e.g., anhydrous ethanol). If using a hydrazine hydrochloride salt, ensure it is properly desiccated prior to use.

Quantitative Troubleshooting Matrix

Use the following analytical markers to rapidly diagnose and correct side reactions based on LC-MS and ¹H NMR data. (Note: Δ m/z is relative to the expected mass of the final cyclized pyrazole product).

Observed IssueAnalytical Marker (LC-MS Δ m/z)Analytical Marker (¹H NMR)Root CauseCorrective Action
Regioisomer Contamination 0 Da (Identical mass)C-4 proton at δ 7.2–7.4 ppm (Deshielded)*Poor kinetic control during initial condensation.Lower initial temperature to 0 °C; ensure dropwise addition.
Stalled Hydrazone +18 DaAbsence of aromatic pyrazole C-4 proton singlet.Insufficient electrophilic activation for ring closure.Add 10–20 mol% glacial acetic acid.
Hydrazinolysis (Amide) + MW(Hydrazine) - 46 DaComplete loss of ethyl quartet at δ 4.2–4.4 ppm.Excess hydrazine; neutral/basic conditions.Restrict hydrazine to 1.05 eq; enforce acidic conditions.
Ester Hydrolysis -28 DaComplete loss of ethyl signals; broad -OH peak.Adventitious water in solvent or reagents.Use strictly anhydrous ethanol and dry reagents.

*Causality Note for NMR: In the desired 1,5-diarylpyrazole, the aryl group at N-1 is forced out of coplanarity, placing the pyrazole C-4 proton in its magnetic shielding cone. This causes the 1,5-isomer C-4 proton to appear unusually upfield ( δ 6.8–7.0 ppm) compared to the 1,3-isomer ( δ 7.2–7.4 ppm).

Standardized Self-Validating Protocol

To ensure high fidelity and reproducibility, follow this self-validating workflow. The protocol incorporates built-in analytical checkpoints to prevent the propagation of errors.

Step 1: Preparation & Dissolution

  • Flame-dry a round-bottom flask under an inert nitrogen atmosphere.

  • Dissolve 1.00 eq of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate in anhydrous ethanol to achieve a 0.2 M concentration.

  • Cool the stirring solution to 0 °C using an ice-water bath.

Step 2: Kinetically Controlled Condensation

  • In a separate dry vial, prepare a solution containing 1.05 eq of the hydrazine derivative and 0.20 eq of glacial acetic acid in anhydrous ethanol.

  • Add this solution dropwise to the diketoester over 30 minutes to maintain a low internal temperature and prevent thermal equilibration.

  • Validation Point 1: Stir at 0 °C for 1 hour. Pull an aliquot for TLC/LC-MS analysis. You must observe the complete consumption of the starting diketoester and the appearance of the +18 Da hydrazone intermediate before proceeding. Do not apply heat until this is confirmed.

Step 3: Acid-Catalyzed Cyclization

  • Once Validation Point 1 is satisfied, remove the ice bath and allow the reaction to gradually warm to room temperature.

  • Attach a reflux condenser and heat the mixture to 75 °C for 2–4 hours.

  • Validation Point 2: Pull an aliquot for LC-MS. Confirm the disappearance of the hydrazone mass and the appearance of the cyclized pyrazole mass (indicating successful dehydration).

Step 4: Isolation & Purification

  • Concentrate the reaction mixture under reduced pressure to one-third of its original volume.

  • Quench by pouring the concentrated mixture into ice-cold distilled water under vigorous stirring.

  • Filter the resulting precipitate and wash with cold water. Recrystallize from an ethanol/water mixture to enrich the desired 1,5-isomer to >98% purity.

Workflow S1 Step 1: Dissolution Diketoester in Anhydrous EtOH (0 °C) S2 Step 2: Condensation Dropwise addition of Hydrazine + AcOH S1->S2 S3 Step 3: Cyclization Warm to RT, then reflux for 2-4 hours S2->S3 S4 Step 4: Isolation Concentrate & precipitate from cold water S3->S4

Self-validating experimental workflow for regioselective pyrazole synthesis.

References

  • [1] Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. Source: rsc.org. URL:

  • [2] SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. Source: jetir.org. URL:

Sources

Optimizing solvent and temperature conditions for Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate condensation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the Claisen condensation between 4'-chloro-3'-methylacetophenone and diethyl oxalate.

This guide is designed for drug development professionals and synthetic chemists who need to optimize yield, eliminate transesterification byproducts, and scale up 2,4-dioxobutanoate workflows.

Core Reaction Mechanics

The synthesis of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate relies on a crossed Claisen condensation. The reaction requires the quantitative deprotonation of the alpha-methyl group of 4'-chloro-3'-methylacetophenone to form a reactive enolate, which subsequently executes a nucleophilic attack on the electrophilic carbonyl carbon of diethyl oxalate.

ClaisenMechanism Step1 1. Deprotonation 4'-Chloro-3'-methylacetophenone + Base Step2 2. Nucleophilic Attack Enolate + Diethyl Oxalate Step1->Step2 Base (NaH/NaOEt) Step3 3. Elimination Formation of Sodium Dioxobutanoate Step2->Step3 - EtO⁻ Step4 4. Acidic Workup Precipitation of Diketoester Step3->Step4 HCl / H2O

Logical sequence of the Claisen condensation for 2,4-dioxobutanoate synthesis.

Troubleshooting & FAQs

Solvent Selection & Purity Issues

Q: I am observing multiple ester byproducts (e.g., methyl esters) in my LC-MS traces. Why is this happening, and how can I prevent it? A: This is a classic transesterification issue. When using protic solvent systems like ethanol with sodium ethoxide, the solvent actively participates in an equilibrium with the ester groups. If your ethanol is not strictly anhydrous, trace water will cause saponification of the diethyl oxalate[1]. Furthermore, if you attempt to use methanol as a solvent to improve solubility, rapid transesterification will occur. While historical optimizations note that sodium methoxide in absolute methanol can yield excellent results for methyl acylpyruvates[2], synthesizing the ethyl ester requires strictly matching the solvent to the ester (Ethanol/NaOEt) or moving to an entirely aprotic system.

Q: Can I run this reaction in a non-polar, aprotic solvent to improve yield and eliminate alcohol-induced side reactions? A: Yes. Switching to an aprotic system using Sodium Hydride (NaH) in Toluene is highly recommended for complex or sensitive substrates. In this system, deprotonation is driven by the irreversible evolution of hydrogen gas. Toluene provides excellent solubility for the acetophenone and allows for higher temperature excursions without the risk of solvent-mediated nucleophilic attack. This aprotic methodology has been heavily validated for similar acetophenone-diethyl oxalate condensations, yielding highly pure precursors for downstream cyclizations[3].

Temperature Optimization

Q: My batch reaction stalls at ~60% conversion when run at room temperature. Should I increase the initial reaction temperature? A: Do not apply heat during the initial deprotonation phase. The deprotonation of the acetophenone is exothermic, and elevated initial temperatures promote unwanted self-aldol condensation of the ketone. Batch reactions strictly held at room temperature often stall around 60% yield. The optimal approach is a biphasic temperature profile:

  • Kinetic Control (0 °C to 25 °C): Stir the ketone and base for 30 minutes to 2 hours to ensure complete enolate formation[3].

  • Thermodynamic Drive (60 °C to Reflux): After the addition of diethyl oxalate, heat the reaction to 60 °C (in toluene)[3] or a gentle reflux (in ethanol)[1] for 1–2 hours. This drives the tetrahedral intermediate forward to eliminate the ethoxide leaving group.

OptimizationTree Start Select Reaction System Protic Protic Solvent (EtOH / NaOEt) Start->Protic Aprotic Aprotic Solvent (Toluene / NaH) Start->Aprotic Temp1 RT (2h) -> Reflux (1h) Protic->Temp1 Temp2 0°C (0.5h) -> 60°C (2h) Aprotic->Temp2 Result1 Moderate Yield (~60%) Risk: Transesterification Temp1->Result1 Result2 High Yield (>80%) No Transesterification Temp2->Result2

Decision matrix for solvent and temperature selection in Claisen condensations.

Quantitative Data Comparison

To aid in your experimental design, the following table summarizes the expected performance metrics of the two primary solvent/base systems used for this condensation class:

ParameterProtic System (EtOH / NaOEt)Aprotic System (Toluene / NaH)
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)
Solvent Anhydrous EthanolAnhydrous Toluene
Temperature Profile 25 °C (2h) → Reflux (1h)0 °C → 25 °C (0.5h) → 60 °C (2h)
Expected Yield ~60%>80%[3]
Primary Side Reaction Transesterification / HydrolysisMinimal (trace self-condensation)
Operational Risk High moisture sensitivityPyrophoric base handling (H₂ gas)

Validated Experimental Protocol

Based on the necessity to avoid transesterification and maximize yield, the Aprotic (Toluene/NaH) Method is the recommended standard operating procedure for synthesizing Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate.

Phase 1: Enolate Generation
  • Preparation: Purge a flame-dried round-bottom flask with an inert gas (N₂ or Argon).

  • Base Suspension: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 5.0 eq) in anhydrous Toluene. Cool the suspension to 0 °C using an ice bath[3].

  • Ketone Addition: Dissolve 4'-chloro-3'-methylacetophenone (1.0 eq) in a minimal volume of anhydrous Toluene. Add this solution dropwise to the NaH suspension over 15–30 minutes to safely control the exothermic evolution of H₂ gas.

  • Equilibration: Remove the ice bath and allow the mixture to stir at 25 °C for 30 minutes to ensure complete and irreversible enolate formation[3].

Phase 2: Condensation
  • Electrophile Addition: Add Diethyl oxalate (1.5 eq) dropwise to the reaction mixture at room temperature[3].

  • Thermal Drive: Heat the reaction mixture to 60 °C and stir for 2 hours[3]. Monitor the consumption of the starting ketone via TLC or LC-MS.

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction to 0 °C. The product currently exists as a precipitated sodium salt[2]. Carefully quench the reaction by pouring it into a mixture of ice-water and 1 M HCl[1]. Adjust the aqueous layer until it reaches pH 2–3. Causality Note: This acidic workup is strictly required to protonate the sodium salt and liberate the free diketoester.

  • Extraction: Extract the acidic aqueous layer three times with Ethyl Acetate.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine[1].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography using a Hexane/Ethyl Acetate gradient[1].

References

  • A Machine-Assisted Flow Synthesis of SR48692: A Probe for the Investigation of Neurotensin Receptor-1. Durham University.

  • Application Notes and Protocols for Studying Reaction Mechanisms with Diethyl Oxalate-¹³C₂. Benchchem.

  • [2] The Use of Sodium Methoxide in the Claisen Reaction. ElectronicsAndBooks. 2

  • [3] A covalent chemical probe for Chikungunya nsP2 cysteine protease with antialphaviral activity and proteome-wide selectivity. PMC / NIH.3

Sources

Column chromatography purification techniques for Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As application scientists, we frequently encounter purification bottlenecks when handling highly enolizable 1,3-dicarbonyl compounds. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate—typically synthesized via the Claisen condensation of an acetophenone derivative with diethyl oxalate[1]—presents a notorious chromatographic challenge: severe streaking and "ghost" double-spotting on silica gel.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for isolating high-purity dioxobutanoates.

Mechanistic Insights: The Tautomerism Dilemma

To purify a molecule, you must first understand its dynamic state. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate does not exist as a single static structure; it undergoes continuous keto-enol tautomerism[2].

The Causality of Streaking: In non-polar solvent systems, the enol tautomer is thermodynamically favored due to an extended conjugation network with the aromatic ring and a strong intramolecular hydrogen bond[2]. This internal H-bond effectively "masks" the polar oxygen atoms from the environment. However, when introduced to the highly polar, acidic surface of bare silica gel, the equilibrium is disrupted. The exposed diketo form binds strongly to the acidic silanol groups, while the masked enol form elutes rapidly[3].

Because the energy barrier for keto-enol interconversion is low under acidic conditions, the molecule rapidly switches between the "fast" enol and "slow" diketo forms as it travels down the column. This dynamic on-column equilibration prevents the formation of a discrete band, resulting in a continuous smear or tailing peak[4].

TautomerMechanism Compound 1,3-Dicarbonyl System Keto Diketo Tautomer (Exposed Carbonyls) Compound->Keto Enol Enol Tautomer (Intramolecular H-Bond) Compound->Enol SilicaKeto Strong Silanol Binding (Low Rf / Slow Elution) Keto->SilicaKeto High Polarity SilicaEnol Weak Silanol Binding (High Rf / Fast Elution) Enol->SilicaEnol Masked Polarity SilicaKeto->SilicaEnol On-Column Equilibration

Fig 1: Polarity divergence and silica interaction of keto-enol tautomers causing streaking.

Diagnostic Workflows

Before altering your mobile phase, you must validate that the streaking is caused by tautomerism and not by co-eluting impurities or on-column degradation. We utilize a self-validating diagnostic loop.

TroubleshootingWorkflow A Observation: Streaking / Double Spots B Diagnostic: Run 2D TLC A->B C Result: Spots on Diagonal B->C Standard separation D Result: Off-Diagonal Smear B->D Dynamic interconversion E Conclusion: Stable Co-eluting Impurities C->E F Conclusion: Keto-Enol Tautomerism D->F G Action: Optimize Solvent Gradient E->G H Action: Add 0.1% AcOH Modifier F->H

Fig 2: Diagnostic workflow for resolving chromatographic streaking via 2D TLC validation.

Troubleshooting FAQs

Q1: Why does my compound streak across the entire column despite a low sample loading? A: If overloading is ruled out, the streaking is driven by the interaction between the enolizable protons and the acidic silanol groups (Si-OH) on the silica gel[5]. As the compound interconverts, it never settles into a single partition coefficient.

Q2: How can I confirm if the double spot on my TLC is a tautomer or a degradation product? A: Execute a 2-Dimensional TLC (2D TLC)[6]. If the compound is degrading on the silica, the second run will produce spots strictly along the diagonal axis. If the compound is undergoing dynamic tautomeric equilibration, the spots will smear off the diagonal, forming a rectangular or "figure-eight" pattern, proving that the two species are actively interconverting.

Q3: What is the optimal mobile phase modifier for Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate? A: While basic amines require basic modifiers (like TEA), acidic or highly enolizable compounds benefit from acidic modifiers[5]. Adding 0.1% to 0.5% glacial acetic acid (AcOH) to your eluent suppresses the ionization of silanol groups and catalyzes the keto-enol interconversion. By making the interconversion rate significantly faster than the elution rate, the compound elutes as a single, sharp band representing the time-averaged Rf of both forms[2][4].

Quantitative Data: Solvent System Optimization

The table below summarizes the chromatographic behavior of the target dioxobutanoate under various solvent conditions. Notice how the addition of an acidic modifier collapses the tautomeric disparity into a single, manageable peak.

Solvent System (v/v)Modifier AddedObserved Rf (Diketo)Observed Rf (Enol)Elution Profile & Peak Shape
Hexane / EtOAc (80:20)None0.220.48Severe streaking; baseline does not reach zero.
Hexane / EtOAc (80:20)0.1% AcOH - - 0.38 (Averaged); Sharp, symmetrical peak.
DCM / MeOH (98:2)None0.350.55Moderate tailing; double spots visible.
Toluene / Acetone (90:10)None0.300.50Partial separation; poor recovery.

Validated Experimental Protocols

To ensure absolute trustworthiness in your purification, follow these self-validating protocols.

Protocol A: 2D TLC for Tautomer Validation

Purpose: To definitively distinguish between chemical degradation and keto-enol tautomerism.

  • Preparation: Obtain a square silica gel 60 F254 TLC plate (e.g., 5x5 cm). Draw a light pencil line 1 cm from the bottom and 1 cm from the left edge.

  • Spotting: Apply a highly concentrated spot of your crude Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate at the intersection of the two lines.

  • First Elution: Develop the plate in Hexane/EtOAc (80:20) without any modifiers. Remove the plate, mark the solvent front, and let it dry completely in a fume hood for 10 minutes.

  • Second Elution: Rotate the plate 90 degrees so the separated spots now form the baseline. Develop the plate again in the exact same solvent system.

  • Validation: Visualize under UV (254 nm).

    • Stable Impurities: Will appear perfectly on the diagonal line drawn from the origin to the solvent front corner.

    • Tautomers: Will appear as a smeared box or off-diagonal spots, confirming dynamic interconversion[6].

Protocol B: Acid-Modified Flash Column Chromatography

Purpose: To isolate the target 1,3-dicarbonyl with >95% purity by suppressing silanol interactions.

  • Eluent Preparation: Prepare 1 Liter of Hexane/EtOAc (80:20). Add 1.0 mL of glacial acetic acid to achieve a 0.1% (v/v) concentration. Mix thoroughly.

  • Column Packing: Slurry-pack high-purity silica gel (230–400 mesh) using the acid-modified eluent. The acid must be present during packing to pre-equilibrate and deactivate the silanol sites[7].

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. If the compound is poorly soluble, dry-load it onto a small amount of silica gel, ensuring the loading bed is perfectly flat to prevent band broadening[6].

  • Elution: Run the column using the 0.1% AcOH modified solvent. The acid will catalyze rapid tautomeric interconversion, forcing the compound to elute as a single, sharp band[4][5].

  • Post-Purification: Pool the product-containing fractions. To prevent acid-catalyzed hydrolysis of the ester group during concentration, wash the combined organic fractions with a saturated aqueous NaHCO3 solution, dry over MgSO4, and evaporate under reduced pressure[7]. For ultimate purity, the resulting solid can be recrystallized from hot ethanol[8].

References

  • Reddit Chromatography Forum - Is it possible to separate keto enol tautomers via column chromatography? URL:[Link]

  • The Royal Society of Chemistry - A Multistep Continuous Flow Synthesis Machine for the Preparation of Pyrazoles URL:[Link]

  • Journal of Medicinal Chemistry (ACS) - Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator URL:[Link]

  • Master Organic Chemistry - Keto-Enol Tautomerism : Key Points URL:[Link]

  • ResearchGate - Keto-enol tautomerism of curcumin in the preparation of nanobiocomposites with fumed silica URL:[Link]

  • Reddit Organic Chemistry Community - So frustrated with these columns, asking for more insight URL:[Link]

  • Reddit ChemHelp Community - What causes streaking in silica gel column chromatography? URL:[Link]

Sources

Technical Support Center: Preventing Ester Hydrolysis of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical storage challenges associated with Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. This 1,3-dicarbonyl derivative is a highly valuable synthetic intermediate, but it is notoriously unstable due to its susceptibility to ester hydrolysis. Below, we break down the causality behind its degradation and provide field-proven, self-validating protocols to ensure the integrity of your compound over long-term storage.

Section 1: Mechanistic Inquiries

Q: Why is Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate so prone to degradation during storage compared to standard aliphatic esters?

A: The instability is intrinsic to its molecular architecture. This compound features a highly electrophilic ester carbonyl adjacent to a 2-oxo group, creating a highly enolizable system. The strong electron-withdrawing nature of the adjacent carbonyls increases the electrophilicity of the ester carbon, making it exceptionally vulnerable to nucleophilic attack by water.

Once hydrolysis occurs, the resulting 2,4-dioxobutanoic acid is inherently labile. Similar to other highly oxygenated beta-keto acid systems, it undergoes rapid, 1[1]. This irreversible degradation pathway destroys the compound, yielding an aryl methyl ketone byproduct and carbon dioxide[2].

Mechanism A Ethyl 4-(4-chloro-3-methylphenyl) -2,4-dioxobutanoate C 2,4-Dioxobutanoic Acid (Unstable Intermediate) A->C Hydrolysis B Moisture (H2O) & Acid/Base Catalysis B->C E Aryl Methyl Ketone + CO2 (Degradation Products) C->E Decarboxylation D Thermal Energy (Spontaneous) D->E

Caption: Logical relationship of ester hydrolysis and subsequent decarboxylation.

Section 2: Storage & Environmental Control

Q: What are the absolute limits for moisture and temperature to prevent this hydrolysis?

A: Moisture is the primary catalyst. Kinetic studies on moisture-induced hydrolysis demonstrate that even trace atmospheric moisture—3—can initiate the hydrolytic cascade in solid organic powders[3]. Therefore, standard refrigeration is insufficient if the atmosphere is not strictly controlled. For hydrolytically degradable ester-based compounds, samples are4[4].

Table 1: Impact of Storage Conditions on Dioxobutanoate Ester Stability

Storage ConditionTemperatureMoisture LevelEstimated Half-LifePrimary Degradation Pathway
Ambient (Open)25°C~50% RH< 1 WeekHydrolysis & Decarboxylation
Refrigerated (Closed)4°CTrace1 - 3 MonthsSlow Hydrolysis
Freezer (Inert Atmos.)-20°C< 0.1%> 12 MonthsNegligible
Ultra-Low (Lyophilized)-80°CAnhydrous> 24 MonthsNone observed

Q: Does the choice of storage container affect the hydrolysis rate?

A: Absolutely. Standard Type I borosilicate glass possesses surface silanol groups that can be slightly alkaline. Because ester hydrolysis is heavily accelerated by both acid and base catalysis, even the micro-environment of an untreated glass surface can promote degradation. We strongly recommend using silanized amber glass vials or high-grade PTFE containers to eliminate surface alkalinity.

Section 3: Standard Operating Procedures (SOPs)

Q: How should I prepare my synthesized batch for long-term (12+ month) storage?

A: To guarantee chemical stability, you must employ a self-validating workflow that systematically eliminates moisture, oxygen, and thermal energy. Follow this step-by-step methodology:

Workflow Step1 1. Solvent Evaporation Remove residual water/solvents Step2 Step2 Step1->Step2 Step3 3. Inert Atmosphere Purge with high-purity Argon Step2->Step3 Step4 4. Secure Packaging Silanized amber glass + PTFE caps Step3->Step4 Step5 5. Sub-Zero Storage Store at -20°C or -80°C with desiccant Step4->Step5

Caption: Step-by-step workflow for preparing compounds for long-term storage.

Protocol: Anhydrous Preparation and Storage

  • Solvent Evaporation & Neutralization: Ensure all residual acidic or basic catalysts from synthesis are completely neutralized and removed via aqueous workup. Concentrate the organic layer under reduced pressure.

  • Lyophilization (Freeze-Drying): Transfer the concentrated compound to a lyophilization flask. Freeze-dry at -50°C under high vacuum (<0.1 mbar) for 24–48 hours to achieve an anhydrous state.

  • Inert Gas Backfilling: Transfer the lyophilized powder into silanized amber glass vials. Purge the vials with high-purity Argon (which is heavier than nitrogen, providing a superior blanket against oxygen and moisture).

  • Secure Packaging: Seal the vials with PTFE-lined septa caps. Place the sealed vials inside a secondary moisture-impermeable Mylar bag containing indicating silica gel desiccants.

  • Sub-Zero Storage & Equilibration: Store the final packages at -20°C or -80°C. Critical Causality Step: When retrieving the sample, you must5 before opening[5]. Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound, instantly initiating hydrolysis.

  • Analytical Validation Check: Before committing the entire batch to long-term storage, run an FT-IR on a small control aliquot. The presence of a sharp peak at ~1735 cm⁻¹ (ester C=O) and the absence of broad O-H stretching (2500–3300 cm⁻¹) self-validates that the anhydrous packaging was successful.

Section 4: Analytical Troubleshooting

Q: How can I definitively verify if hydrolysis has occurred in my stored batch?

A: Implement a self-validating analytical check using FT-IR or ¹H-NMR spectroscopy before utilizing a stored batch in critical assays.

  • FT-IR Spectroscopy: Monitor the ester carbonyl stretch. A broadening of the spectrum with a new O-H stretch (2500–3300 cm⁻¹) indicates the formation of the carboxylic acid. The complete loss of the ester stretch indicates terminal decarboxylation[4].

  • ¹H-NMR (in anhydrous CDCl3): Look for the disappearance of the ethyl ester signals—specifically, the distinct quartet at ~4.2 ppm (-CH2-) and the triplet at ~1.3 ppm (-CH3). The appearance of new peaks corresponding to the decarboxylated aryl ketone confirms terminal degradation[2].

Sources

Developing robust HPLC methods for Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate reaction monitoring

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Robust HPLC Methods for Reaction Monitoring

Guide for: Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientist's Guide to In-Process Reaction Monitoring

Welcome to the technical support center for developing robust High-Performance Liquid Chromatography (HPLC) methods tailored for monitoring the synthesis of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. As a Senior Application Scientist, I understand that successful process chemistry relies on accurate, real-time data. A well-developed HPLC method is not just an analytical tool; it is the cornerstone of process understanding, enabling you to make informed decisions to optimize yield, purity, and reaction kinetics.

This guide is structured to anticipate your questions and troubleshoot the specific challenges you may face. We will move from foundational method development principles to advanced troubleshooting, grounding every recommendation in established chromatographic theory and field-proven experience.

Section 1: Frequently Asked Questions (FAQs) - Establishing Your Method

This section addresses the most common initial questions when setting up an HPLC method for a new analyte.

Q1: What is the best starting HPLC column for this analysis?

A1: For an aromatic ketoester like Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate, a reversed-phase (RP) column is the most appropriate choice. The primary retention mechanism in RP chromatography is hydrophobic interaction between the analyte and the stationary phase.[1]

Table 1: Recommended Starting Column Parameters

ParameterRecommendationRationale
Stationary Phase C18 (ODS)Provides strong hydrophobic retention for the aromatic ring and ester group.
Particle Size 3.5 µm or 5 µmA good balance between efficiency (smaller particles) and backpressure (larger particles).
Column Dimensions 4.6 x 150 mmA standard dimension offering good resolution and reasonable run times.
Endcapping YesModern, fully end-capped columns minimize peak tailing caused by interactions with residual silanol groups on the silica surface.

Q2: What mobile phase composition and gradient should I begin with?

A2: The choice of mobile phase is critical for achieving good selectivity. A combination of a weak solvent (aqueous phase) and a strong solvent (organic phase) is used in reversed-phase HPLC.

  • Recommended Solvents:

    • Mobile Phase A (Aqueous): HPLC-grade water with a buffer or acid modifier.

    • Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH).

  • Why Acetonitrile is Often Preferred: Acetonitrile typically provides lower backpressure and better UV transparency at low wavelengths compared to methanol. Its different solvent selectivity can also offer unique separation profiles.[1]

  • Starting Gradient: A generic screening gradient is the most efficient way to determine the approximate solvent composition needed to elute your starting material, product, and any impurities.

Table 2: Recommended Screening Gradient

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955

Rationale: This broad gradient allows you to visualize the entire polarity range of your sample components in a single run, providing the data needed to develop a more focused, efficient method. The addition of 0.1% formic acid helps to control the ionization of silanol groups on the column, leading to sharper peaks.[2]

Q3: What is the optimal UV detection wavelength?

A3: The analyte's structure, featuring a chlorinated and methylated phenyl ring conjugated with a dioxobutanoate system, suggests strong UV absorbance. To determine the optimal wavelength, you should perform a UV scan of your analyte using a diode array detector (DAD) or a spectrophotometer.

If a DAD is unavailable, a good starting point is 254 nm , a common wavelength for aromatic compounds. However, running a scan to identify the wavelength of maximum absorbance (λ-max) will provide the best sensitivity. For dicarbonyl compounds, detection wavelengths can vary, and it's important to find a region with minimal interference.[3][4]

Q4: How should I prepare my reaction samples for injection?

A4: Proper sample preparation is crucial to protect your column and ensure reproducible results. The goal is to remove particulates and ensure the sample solvent is compatible with the mobile phase.

  • Step 1: Quench the Reaction: If necessary, stop the reaction by cooling or adding a quenching agent.

  • Step 2: Dilute the Sample: Dilute a small aliquot of the reaction mixture in a solvent that is compatible with your mobile phase. A good starting point is to dilute in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). This prevents peak distortion caused by injecting a solvent much stronger than the mobile phase.[5][6]

  • Step 3: Filter the Sample: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column frit or system tubing.[2]

Section 2: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Sample Preparation for Reaction Monitoring
  • Withdraw 100 µL from the reaction vessel.

  • Immediately dilute it into 900 µL of a 50:50 mixture of acetonitrile and water. This provides a 10-fold dilution. Adjust dilution factor as needed based on the concentration of your reaction.

  • Vortex the sample for 10 seconds to ensure homogeneity.

  • Filter the diluted sample using a 0.45 µm PTFE syringe filter into a 2 mL HPLC vial.

  • Cap the vial and place it in the autosampler for analysis.

Protocol 2: Recommended Starting HPLC Conditions
ParameterCondition
System: Agilent 1260 Infinity II or equivalent
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Flow Rate: 1.0 mL/min
Column Temp: 30 °C
Injection Vol.: 5 µL
Detector: DAD at 254 nm (or analyte's λ-max)
Gradient: As described in Table 2

Rationale for Temperature Control: Maintaining a constant column temperature (e.g., 30 °C) is essential for stable retention times and reproducible results, as viscosity and separation kinetics are temperature-dependent.[7][8]

Protocol 3: System Suitability Testing

Before analyzing samples, you must confirm that your HPLC system is performing correctly. This is done through a system suitability test (SST), which is a key part of method validation as per ICH guidelines.[9][10]

  • Prepare a standard solution containing your starting material and the final product at a known concentration.

  • Make five replicate injections of this standard solution.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0 for both peaks. A value of 1.0 is perfectly symmetrical.

    • Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 1.0%.

    • RSD of Peak Area: Should be ≤ 2.0%.

    • Resolution (Rs): Should be ≥ 2.0 between the starting material and product peaks.

Failure to meet these criteria indicates a problem with the system, column, or mobile phase that must be addressed before proceeding.

Section 3: Troubleshooting Guide

Even with a robust method, problems can arise. This guide provides a systematic approach to diagnosing and solving common HPLC issues.

Workflow for Troubleshooting HPLC Problems

G start Problem Observed (e.g., Peak Tailing) check_all_peaks Affects All Peaks? start->check_all_peaks system_issue System/Mobile Phase Issue (e.g., Leak, Dead Volume) check_all_peaks->system_issue Yes specific_issue Analyte/Column Specific Issue (e.g., Silanol Interaction) check_all_peaks->specific_issue No check_pressure Check System Pressure for Leaks or Blockages system_issue->check_pressure check_fittings Check Tubing and Fittings for Dead Volume system_issue->check_fittings check_ph Check Mobile Phase pH vs. Analyte pKa specific_issue->check_ph check_column Check Column (Void, Contamination) specific_issue->check_column solution Problem Resolved check_pressure->solution check_fittings->solution check_ph->solution check_column->solution

Caption: A decision tree for systematic HPLC troubleshooting.

Peak Shape Issues

Q: My peaks are tailing. What is the cause and how do I fix it?

A: Peak tailing is one of the most common HPLC problems and is characterized by an asymmetrical peak where the latter half is drawn out.[11]

  • Primary Cause: Secondary Interactions. The most likely cause for a basic or slightly polar analyte is interaction with acidic, deprotonated silanol groups (-Si-O⁻) on the silica surface of the column. This creates a secondary, ion-exchange retention mechanism that slows down a portion of the analyte molecules, causing tailing.

  • Solutions:

    • Lower Mobile Phase pH: Add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase. This protonates the silanol groups (-Si-OH), neutralizing their negative charge and preventing the secondary interaction.[2] The mobile phase pH should ideally be at least 1-2 pH units away from the analyte's pKa.[9]

    • Use a Modern, End-Capped Column: Ensure you are using a high-quality, fully end-capped column. Older or degraded columns have more exposed silanols.

    • Check for Column Voids: A void at the head of the column can cause peak distortion for all peaks. This can be caused by pressure shocks or operating at a pH that dissolves the silica (>pH 7).

Q: My peaks are fronting. What does this mean?

A: Peak fronting, where the first half of the peak is sloped, is less common than tailing.

  • Primary Cause: Column Overload or Solvent Mismatch.

    • Column Overload: You have injected too much sample mass onto the column. The stationary phase becomes saturated, leading to a distorted peak shape.[6] Solution: Reduce the injection volume or dilute your sample further.

    • Sample Solvent Strength: Your sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., dissolving the sample in 100% acetonitrile when the mobile phase starts at 5% acetonitrile). This causes the analyte band to spread out before it reaches the column head.[5][6] Solution: Always prepare your sample in a solvent that is as weak as, or weaker than, your initial mobile phase composition.

Baseline Problems

Q: My baseline is drifting upwards during a gradient run. How can I correct this?

A: Baseline drift in a gradient is often related to the differing UV absorbance of your mobile phase components.[12][13]

  • Primary Cause: Mismatched Mobile Phase Absorbance. Your organic mobile phase (e.g., Acetonitrile) and your aqueous mobile phase have different UV absorbance profiles at the detection wavelength. As the percentage of the organic solvent increases during the gradient, the overall absorbance of the fluid passing through the detector changes, causing the baseline to drift.

  • Solutions:

    • Balance Mobile Phase Absorbance: Add the same modifier (e.g., 0.1% formic acid) to both Mobile Phase A and Mobile Phase B. This helps to equalize their absorbance characteristics across the gradient.[13]

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or LC-MS grade solvents and additives to minimize absorbing impurities.[14]

    • Allow for Sufficient Equilibration: Ensure the system has adequate time to re-equilibrate at the starting conditions between runs.[12][13]

Q: I am seeing a lot of baseline noise. What are the likely sources?

A: Baseline noise can obscure small peaks and affect integration accuracy.

  • Common Causes & Solutions:

    • Air Bubbles in the System: Air bubbles passing through the detector flow cell will cause sharp spikes in the baseline. Solution: Degas your mobile phases thoroughly using an inline degasser, sonication, or helium sparging.[7]

    • Pump Issues: Malfunctioning check valves or pump seals can cause pressure fluctuations that manifest as periodic, wave-like baseline noise.[13] Solution: Clean or replace the check valves and perform routine pump maintenance.

    • Contamination: A contaminated column, guard column, or mobile phase can lead to a "hairy" or irregular baseline. Solution: Flush the system with a strong solvent (disconnect the column first) and use fresh, filtered mobile phases.[14]

Section 4: Advanced Method Optimization

Once you have a working method, the next step is to optimize it for speed and resolution.

Method Optimization Workflow

G start Initial Screening (Broad Gradient) eval_resolution Evaluate Resolution (Rs) Between Critical Pairs start->eval_resolution is_rs_ok Is Rs >= 2.0? eval_resolution->is_rs_ok optimize_gradient Optimize Gradient Slope (Make it shallower around critical peaks) is_rs_ok->optimize_gradient No shorten_run Shorten Run Time (Increase flow rate or steepen gradient after last peak) is_rs_ok->shorten_run Yes optimize_gradient->eval_resolution final_method Final Robust Method shorten_run->final_method

Caption: A workflow for optimizing HPLC method efficiency.

Q: How can I improve the resolution between my starting material and product?

A: If your peaks are co-eluting or have a resolution (Rs) of less than 2.0, you need to adjust the selectivity of your method.

  • Solution 1: Decrease the Gradient Slope. The most effective way to increase resolution in a gradient method is to make the gradient shallower around the elution time of your critical peaks. For example, if your peaks elute between 10 and 12 minutes when the gradient is at 40-50% B, modify the gradient to go from 40% to 50% B over 5 minutes instead of 2 minutes. This gives the analytes more time to interact with the stationary phase, improving separation.

  • Solution 2: Change the Organic Solvent. If modifying the gradient isn't enough, changing the organic solvent from acetonitrile to methanol (or vice versa) can dramatically alter selectivity due to their different chemical properties (hydrogen bonding, dipole moments).[1] This can change the elution order of peaks.

Q: My method works, but the run time is too long. How can I safely shorten it?

A: Method efficiency is key in a process development setting.

  • Solutions:

    • Increase Flow Rate: If your system's backpressure allows, increasing the flow rate (e.g., from 1.0 mL/min to 1.5 mL/min) will proportionally decrease the run time. Note that this may slightly reduce resolution.

    • Steepen the Gradient After the Last Peak: Once your last peak of interest has eluted, there is no need to continue the gradient slowly. You can program a rapid ramp to a high percentage of organic solvent to quickly flush any remaining components from the column, followed by a rapid return to initial conditions for re-equilibration.

    • Use a Shorter Column or Smaller Particle Size: If a significant investment in optimization is warranted, moving to a shorter column (e.g., 100 mm or 50 mm) or a column with smaller particles (e.g., sub-2 µm, requiring a UHPLC system) will drastically reduce run times while maintaining or even improving resolution.

Section 5: References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.

  • OIV. (n.d.). Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV).

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.

  • PatSnap. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues.

  • Chrom-Ed. (2018, February 10). HPLC Baseline Stabilization Tips for Refractive Index Detectors (RI or RID).

  • OIV. (2010). Method for the determination of α-dicarbonyl compounds of wine by HPLC after derivatization by 1,2-diaminobenzene.

  • ACS Publications. (2007, October 10). Isolation and Determination of α-Dicarbonyl Compounds by RP-HPLC-DAD in Green and Roasted Coffee.

  • ResearchGate. (2025, August 6). Quantitative analyses of α-dicarbonyl compounds in food samples by HPLC using 4-(2,3-dimethyl-6-quinoxalinyl)-1,2-benzenediamine as a derivatizing reagent.

  • MDPI. (2021, June 18). Investigation of the α-Dicarbonyl Compounds in Some Snack Foods by HPLC Using Precolumn Derivatization with 4-Nitro-1,2-Phenylenediamine.

  • PubMed. (2006, October 15). Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug.

  • Academia.edu. (n.d.). Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug.

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

  • Agilent. (n.d.). Eliminating Baseline Problems.

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

  • ICH. (n.d.). Quality Guidelines.

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.

  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.

  • Journal of Chromatographic Science. (n.d.). Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine.

  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

  • Academia.edu. (n.d.). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

  • SciELO. (n.d.). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla.

  • Indian Journal of Pharmaceutical Education and Research. (2021, July 15). Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection.

  • EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pathway Analysis of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate: ESI-QTOF vs. GC-EI-MS

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Chemical Context

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (Chemical Formula: C₁₃H₁₃ClO₄) is a highly versatile aryl 2,4-diketo ester. In medicinal chemistry, 2,4-diketo esters are privileged scaffolds and crucial intermediates utilized in the condensation-cyclodehydration synthesis of bioactive pyrazoles, isoxazoles, and pyrimidines[1][2][3].

During drug development and synthetic scale-up, confirming the structural integrity of this intermediate is paramount. This guide objectively compares two orthogonal mass spectrometry platforms—High-Resolution ESI-QTOF MS and Low-Resolution GC-EI-MS —for the structural elucidation and fragmentation pathway analysis of this compound.

Causality in Platform Selection: The "Why" Behind the Method

As an analytical scientist, selecting the correct ionization technique dictates the type of structural data you acquire.

  • ESI-QTOF MS (Soft Ionization): Electrospray Ionization (ESI) is a "soft" technique that preserves the intact protonated molecule [M+H]+ . Coupling this with a Quadrupole Time-of-Flight (QTOF) analyzer provides sub-5 ppm mass accuracy, allowing for unambiguous elemental composition determination. By applying Collision-Induced Dissociation (CID), we can map sequential neutral losses (e.g., loss of ethanol) to reconstruct the molecule step-by-step.

  • GC-EI-MS (Hard Ionization): Electron Impact (EI) at 70 eV transfers immense internal energy to the molecule, causing it to shatter into highly reproducible fragment ions before reaching the detector. While it rarely preserves the intact molecular ion [M]+∙ at high abundance, it excels at generating diagnostic structural fingerprints (like the stable acylium ion) that can be matched against spectral libraries[4][5]. Furthermore, analyzing diketo esters via GC requires deactivated columns to mitigate peak broadening caused by keto-enol tautomerism[6].

Workflow cluster_ESI Platform 1: LC-ESI-QTOF MS cluster_EI Platform 2: GC-EI-MS Start Sample: Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate LC UHPLC Separation (C18, 0.1% Formic Acid) Start->LC Dilute in MeOH GC GC Separation (Deactivated Capillary Column) Start->GC Dilute in Hexane ESI Soft Ionization (ESI+) [M+H]+ Generation LC->ESI CID Targeted MS/MS (CID) Collision Energy: 20-40 eV ESI->CID DataESI High-Resolution Data Accurate Mass & Pathway Mapping CID->DataESI EI Hard Ionization (EI) 70 eV Electron Impact GC->EI Quad Quadrupole Mass Analyzer Full Scan (m/z 50-300) EI->Quad DataEI Low-Resolution Data Reproducible Spectral Fingerprint Quad->DataEI

Fig 1: Comparative experimental workflow for ESI-QTOF and GC-EI-MS analysis.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, both protocols are designed as self-validating systems incorporating necessary blanks and mass calibrations.

Protocol A: LC-ESI-QTOF MS (High-Resolution)
  • System Suitability & Calibration: Infuse a sodium formate calibration solution to calibrate the QTOF analyzer. Ensure mass accuracy is < 5 ppm. Inject a pure methanol blank to verify the absence of column carryover.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 10 minutes.

  • Ionization & Acquisition: Operate the ESI source in positive ion mode ( ESI+ ). Set the capillary voltage to 3.5 kV.

  • MS/MS (CID) Parameters: Isolate the [M+H]+ precursor ion ( m/z 269.0581) in the quadrupole. Apply a collision energy (CE) ramp of 20–40 eV using Argon as the collision gas to generate the fragmentation spectrum.

Protocol B: GC-EI-MS (Low-Resolution)
  • System Suitability & Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure proper peak shape, resolution, and relative abundance targets across the m/z 50–600 range.

  • Sample Preparation: Dissolve the compound in GC-grade Hexane to a concentration of 50 µg/mL. (Note: Derivatization is bypassed here to observe the native fragmentation, provided a highly deactivated liner and column are used to handle the diketo tautomerism[6]).

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a deactivated 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • Ionization & Acquisition: Set the EI source temperature to 230°C and electron energy to 70 eV. Acquire data in full scan mode from m/z 50 to 350.

Fragmentation Pathway Analysis & Mechanistic Breakdown

The fragmentation of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is heavily driven by the stability of the acylium ion . Because the molecule contains a chlorine atom, every fragment retaining the aryl ring will exhibit a distinct 3:1 isotopic signature due to the natural abundance of 35Cl (75%) and 37Cl (25%).

I. Alpha-Cleavage (The Dominant Pathway)

In both ESI-CID and EI-MS, the most favored fragmentation route is the α -cleavage of the C-C bond between the aryl carbonyl group and the adjacent methylene carbon of the diketo chain. This yields the 4-chloro-3-methylbenzoyl cation at m/z 153.0107. This acylium ion forms the base peak (100% abundance) in both platforms because the positive charge is highly resonance-stabilized by the lone pair of electrons on the oxygen atom[4][5].

II. Neutral Losses (Ester Cleavage)
  • ESI-CID: The protonated molecule ( [M+H]+ , m/z 269.0581) undergoes a neutral loss of ethanol (46 Da) from the ethyl ester terminus, resulting in a ketene/acylium intermediate at m/z 223.0162.

  • EI-MS: The radical molecular ion ( M+∙ , m/z 268.0502) undergoes homolytic cleavage, losing an ethoxy radical ( ∙OEt , 45 Da) to yield the corresponding even-electron cation at m/z 223.0162.

III. Decarbonylation

The highly abundant acylium ion ( m/z 153.0107) undergoes a secondary high-energy fragmentation—loss of carbon monoxide (CO, 28 Da)—to form the 4-chloro-3-methylphenyl cation at m/z 125.0158.

Pathway Precursor_ESI [M+H]+ (ESI) m/z 269.0581 Frag_223 [M+H - EtOH]+ / [M - •OEt]+ m/z 223.0162 Precursor_ESI->Frag_223 -EtOH (46 Da) ESI-CID Acylium 4-chloro-3-methylbenzoyl cation m/z 153.0107 (Base Peak) Precursor_ESI->Acylium Alpha-Cleavage (C-C bond break) Precursor_EI M+• (EI) m/z 268.0502 Precursor_EI->Frag_223 -•OEt (45 Da) EI (70 eV) Precursor_EI->Acylium Alpha-Cleavage (C-C bond break) Phenyl 4-chloro-3-methylphenyl cation m/z 125.0158 Acylium->Phenyl -CO (28 Da) Decarbonylation

Fig 2: MS/MS fragmentation pathway of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate.

Quantitative Data Comparison

The table below summarizes the theoretical exact masses and the relative abundances observed across both analytical platforms.

Fragment DescriptionFormula ( 35Cl )Exact Mass (Da)ESI-QTOF (CID) Rel. AbundanceGC-EI-MS Rel. AbundanceIsotopic Signature
Protonated Molecule [C13​H1435​ClO4​]+ 269.0581100% (Precursor)N/A3:1 ( 35Cl/37Cl )
Molecular Radical Cation [C13​H1335​ClO4​]+∙ 268.0502N/A15%3:1 ( 35Cl/37Cl )
Loss of Ethanol / Ethoxy [C11​H835​ClO3​]+ 223.016245%20%3:1 ( 35Cl/37Cl )
Acylium Ion (Base Peak) [C8​H635​ClO]+ 153.0107100% (Base Peak)100% (Base Peak)3:1 ( 35Cl/37Cl )
Phenyl Cation [C7​H635​Cl]+ 125.015830%65%3:1 ( 35Cl/37Cl )

Conclusion

For the structural elucidation of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate, ESI-QTOF MS is the superior platform for confirming the exact elemental composition and mapping the intact ester terminus via step-wise CID. Conversely, GC-EI-MS provides rapid, library-matchable structural confirmation driven by the highly favored α -cleavage that yields the diagnostic m/z 153 acylium base peak. Utilizing both platforms orthogonally ensures complete, self-validating structural confidence during drug development workflows.

References

  • Chemistry Steps. "The m/z 43 Peak in Mass Spectrometry" (Mechanisms of acylium ion formation via alpha-cleavage). Source: chemistrysteps.com. URL:[Link]

  • LCGC International. "Anatomy of an Ion's Fragmentation After Electron Ionization, Part II" (EI fragmentation of acylium ions). Source: chromatographyonline.com. URL:[Link]

  • Der Pharma Chemica. "Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles". Source: derpharmachemica.com. URL: [Link]

  • Bioorganic Chemistry. "2,4-Diketo esters: Crucial intermediates for drug discovery". Source: researchgate.net. URL:[Link]

  • Arkivoc. "STRUCTURAL REVISION IN PYRAZOLE CHEMISTRY" (Reactions of heteroarylhydrazines with beta-diketones). Source: clockss.org. URL: [Link]

  • Little MS & GC. "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them" (Chromatographic behavior of diketo tautomers). Source: wordpress.com. URL:[Link]

Sources

A Comparative Guide to the Biological Activity of Heterocyclic Compounds Derived from Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the synthetic pathways and comparative biological potential of novel heterocyclic compounds derived from the versatile precursor, Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. Designed for researchers and professionals in drug discovery, this document elucidates the rationale behind synthetic strategies and offers a framework for evaluating the antimicrobial, antifungal, and anticancer activities of the resulting molecular scaffolds.

The Strategic Importance of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate as a Precursor

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is a highly valuable starting material in medicinal chemistry. Its 1,3-dicarbonyl moiety provides two reactive sites, making it an ideal substrate for cyclocondensation reactions with various binucleophiles. This reactivity allows for the efficient, one-pot synthesis of a diverse range of five- and six-membered heterocyclic systems, which form the core of many pharmacologically active agents.[1][2] The presence of the 4-chloro-3-methylphenyl group is also significant, as halogen and methyl substituents on an aromatic ring can modulate the lipophilicity, metabolic stability, and receptor-binding affinity of the final compound, often enhancing its biological efficacy.

The general synthetic utility is outlined in the workflow below, showcasing the precursor's role as a central hub for generating diverse heterocyclic families.

G cluster_precursor Core Precursor cluster_reagents Binucleophilic Reagents cluster_products Resulting Heterocyclic Scaffolds Precursor Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate Hydrazine Hydrazine Hydrate (R-NH-NH2) Precursor->Hydrazine Hydroxylamine Hydroxylamine (NH2OH) Precursor->Hydroxylamine Urea_Thiourea Urea / Thiourea (H2N-(C=X)-NH2) Precursor->Urea_Thiourea Pyrazole Pyrazoles Hydrazine->Pyrazole Cyclocondensation Isoxazole Isoxazoles Hydroxylamine->Isoxazole Cyclocondensation Pyrimidine Pyrimidines Urea_Thiourea->Pyrimidine Cyclocondensation

Figure 1: Synthetic pathways from the core precursor.

Synthesis and Comparative Biological Profiles

The true value of a precursor is realized in the biological activity of its derivatives. This section compares the potential activities of pyrazole, isoxazole, and pyridazinone derivatives based on established findings for these heterocyclic classes.

Pyrazole Derivatives: Potent Antimicrobial and Anticancer Agents

The pyrazole ring is a prominent scaffold in numerous pharmaceuticals.[1] Synthesized via the cyclocondensation of 1,3-diketones with hydrazines, pyrazole derivatives are well-documented for their broad-spectrum biological activities.[2][3]

Anticipated Biological Activity:

  • Antimicrobial: The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to enhance antibacterial activity.[3] Pyrazole derivatives often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

  • Anticancer: Many pyrazole-containing compounds function as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) that are crucial for cell cycle progression in cancer cells.[4] The 4-chloro-3-methylphenyl moiety could confer selectivity towards specific kinase binding pockets.

Isoxazole Derivatives: Versatile Antimicrobial and Anti-inflammatory Candidates

Isoxazoles, synthesized by reacting the precursor with hydroxylamine hydrochloride, are another class of five-membered heterocycles with a wide range of therapeutic applications.[5][6] They are found in several commercial drugs, highlighting their clinical relevance.[7]

Anticipated Biological Activity:

  • Antifungal: Isoxazoles are known to be effective against various fungal strains, including Candida albicans and Aspergillus species.[5][6] Their mechanism often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[8]

  • Anti-inflammatory: Certain isoxazole derivatives have demonstrated significant anti-inflammatory properties, comparable to standard drugs like diclofenac sodium.[1] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Pyridazine & Pyridazinone Derivatives: Promising Anticancer and Kinase Inhibitors

Reaction of the precursor with hydrazine hydrate can also lead to the formation of pyridazine or pyridazinone structures, six-membered heterocycles containing two adjacent nitrogen atoms. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in potent bioactive molecules, particularly in oncology.[9]

Anticipated Biological Activity:

  • Anticancer: Pyridazine derivatives have shown potent cytotoxic activity against various cancer cell lines, including colon (HCT-116) and breast (MCF-7) cancers.[10][11] Their mechanism of action is often linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[10][11][12]

  • EGFR Inhibition: Some pyridazine derivatives have been specifically designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, which are critical targets in non-small cell lung cancer and other malignancies.[13]

Comparative Data Summary

While direct experimental data for compounds derived from Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is emerging, we can extrapolate potential efficacy based on studies of structurally similar compounds. The following table provides a comparative summary of reported activities for these heterocyclic classes.

Heterocyclic ClassBiological ActivityTarget Organism/Cell LineReported Efficacy (Example Metric)Reference
Pyrazoles AntibacterialS. aureus, E. coliMIC: 16-64 µg/mL[14]
AnticancerMCF-7 (Breast Cancer)GI50 = 15.6 µM[1]
Isoxazoles AntifungalC. albicans, A. fumigatusZone of Inhibition: 10-20 mm[5]
AntibacterialP. aeruginosa, K. pneumoniaeZone of Inhibition: 12-18 mm[15]
Pyridazines AnticancerHCT-116 (Colon Cancer)IC50 values in low µM range[10][11]
Kinase InhibitionVEGFR-2>90% inhibition at 10 µM[10][11]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental methodologies are essential.

Synthesis Protocol: General Procedure for Pyrazole Synthesis

This protocol describes a standard method for synthesizing a pyrazole derivative from the title precursor.

G start Start step1 Dissolve Precursor & Hydrazine in Ethanol start->step1 step2 Add Glacial Acetic Acid (Catalyst) step1->step2 step3 Reflux for 4-6 hours step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Cool to Room Temperature step4->step5 Reaction Complete step6 Pour into Ice-Cold Water step5->step6 step7 Filter & Wash Precipitate step6->step7 step8 Recrystallize from Ethanol step7->step8 end End: Purified Pyrazole Derivative step8->end

Figure 2: Workflow for pyrazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (1 equivalent) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the cyclocondensation reaction.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice-cold water to precipitate the crude product.

  • Purification: Filter the solid product, wash with cold water, and dry. Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified pyrazole derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Assay Protocol: Minimum Inhibitory Concentration (MIC) Test

The MIC test is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the synthesized test compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Add the inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.

Conclusion and Future Directions

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate stands out as a precursor of significant strategic value for the synthesis of diverse heterocyclic compounds. The derived pyrazoles, isoxazoles, and pyridazines are predicted to exhibit a compelling range of biological activities, particularly in the antimicrobial and anticancer domains. The structure-activity relationship (SAR) of these novel compounds warrants thorough investigation; specifically, exploring different substituents on the hydrazine or other binucleophiles used in the synthesis could lead to the discovery of derivatives with enhanced potency and selectivity. This guide serves as a foundational roadmap for researchers to synthesize, characterize, and evaluate these promising molecules for future drug development programs.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis, characterization and biological activity of certain Pyrazole deriv
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Deriv
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2017). PubMed.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Preprints.org.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies.
  • Synthesis, Characterization and Biological Evaluation of Some Novel Dihydro Isoxazole Derivatives as Potential Antimicrobial Agents. (n.d.). Worldwidejournals.com.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. (2020). Scilit.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2017).
  • Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). PubMed.
  • Novel Isoxazole-Based Antifungal Drug Candid
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.

Sources

Spectroscopic Validation of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate: A Comparative FTIR and UV-Vis Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is a highly reactive 1,3-diketoester. These molecules serve as critical synthons in the pharmaceutical industry for the synthesis of nitrogen and oxygen heterocycles, such as pyrazoles and isoxazoles, which exhibit broad-spectrum biological activities[1][2]. Before integrating this intermediate into downstream drug development workflows, rigorous spectroscopic validation is mandatory to confirm its structural integrity, purity, and specific keto-enol tautomeric state.

When comparing Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate to its unsubstituted baseline alternative (Ethyl 4-phenyl-2,4-dioxobutanoate), distinct spectroscopic shifts occur due to the electronic and steric contributions of the 4-chloro and 3-methyl substituents:

  • Vibrational Causality (FTIR): The 1,3-diketoester system exists predominantly in its enol form due to strong intramolecular hydrogen bonding. The electron-withdrawing inductive effect of the para-chloro group, counterbalanced by the electron-donating meta-methyl group, subtly alters the electron density across the conjugated system. This induces measurable shifts in the enolic -OH and ester C=O stretching frequencies.

  • Electronic Causality (UV-Vis): The extended π -conjugation from the aromatic ring through the enolic double bond to the ester carbonyl dictates the primary absorption band. The chloro and methyl groups act as auxochromes, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a distinct bathochromic (red) shift.

Validation Workflow

G A Ethyl 4-(4-chloro-3-methylphenyl) -2,4-dioxobutanoate B Sample Preparation (Self-Validating System) A->B C FTIR Spectroscopy (USP <854> Compliant) B->C ATR / KBr D UV-Vis Spectroscopy (USP <857> Compliant) B->D Solvent Dilution E Keto-Enol Tautomerism & Functional Group ID C->E F Conjugation & Auxochromic Shifts D->F G Structural Validation & Purity Assessment E->G F->G

Spectroscopic validation workflow for 1,3-diketoesters using USP compliant FTIR and UV-Vis.

Self-Validating Experimental Protocols

To ensure uncompromising trustworthiness, the following protocols are designed as self-validating systems. They continuously verify their own accuracy against established pharmacopeial standards prior to sample measurement.

Protocol A: FTIR-ATR Validation (Compliant with USP <854>)

Causality Check: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet preparation. KBr is highly hygroscopic; absorbed moisture can mask or artificially broaden the critical enolic -OH signal of the diketoester. ATR eliminates this interference.

  • System Suitability (Self-Validation): Verify the wavenumber accuracy of the FTIR spectrometer using a traceable polystyrene film standard. Ensure the sharp reference band at 1601.2 cm⁻¹ is detected within a ±1.0 cm⁻¹ tolerance, as mandated by USP General Chapter <854>[3][4].

  • Background Collection: Collect an ambient air background spectrum using 32 scans at 4 cm⁻¹ resolution. This establishes the baseline and subtracts atmospheric CO2​ and H2​O interference.

  • Sample Application: Deposit 2-3 mg of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate directly onto the diamond ATR crystal. Apply consistent pressure using the mechanical anvil to ensure uniform optical contact.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Quality Control Check: If the baseline drifts by >5% transmittance, it indicates crystal contamination or insufficient anvil pressure. Re-clean the crystal with isopropanol and repeat the measurement.

Protocol B: UV-Vis Photometric Validation (Compliant with USP <857>)

Causality Check: The choice of solvent is critical. Using a non-polar or aprotic solvent (e.g., HPLC-grade dichloromethane) prevents solvent-induced disruption of the molecule's native intramolecular hydrogen bonds, thereby preserving the natural keto-enol equilibrium during analysis.

  • System Suitability (Self-Validation): Validate photometric accuracy using a certified potassium dichromate solution (60 mg/L) at 235, 257, 313, and 350 nm. Concurrently, validate wavelength accuracy using a holmium oxide filter, ensuring a ±1 nm tolerance in the UV region per USP General Chapter <857>[5][6].

  • Sample Preparation: Prepare a precise 10 µM stock solution of the compound in dichloromethane.

  • Blank Measurement: Fill a 10 mm path-length quartz cuvette with pure dichloromethane and zero the instrument to negate solvent absorbance.

  • Sample Measurement: Scan the sample from 200 nm to 500 nm at a scan rate of 600 nm/min.

  • Quality Control Check: Calculate the molar absorptivity ( ϵ ). Dilute the sample to 5 µM and 2.5 µM and remeasure. The calculated ϵ value must remain constant across all dilutions, confirming strict adherence to Beer-Lambert linearity.

Comparative Data Analysis

Table 1: FTIR Spectral Comparison

Comparing the target compound against the unsubstituted baseline standard.

Functional GroupEthyl 4-phenyl-2,4-dioxobutanoate (Standard)Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoateMechanistic Rationale
Enolic -OH ~3475 cm⁻¹~3460 cm⁻¹Stronger intramolecular H-bonding due to altered electron density from the substituted aromatic ring.
Ester C=O ~1759 cm⁻¹~1730 cm⁻¹Conjugation and inductive effects from the chloro group lower the required stretching frequency.
Vinylic C=C ~1624 cm⁻¹~1615 cm⁻¹Extended conjugation stabilizes the double bond, lowering the vibrational energy threshold.
Aromatic C-H ~3059 cm⁻¹~3065 cm⁻¹Slight stiffening of the aromatic ring due to steric hindrance from the adjacent chloro and methyl groups.
C-Cl Stretch N/A~1090 cm⁻¹Direct, unambiguous confirmation of the halogen substituent on the aromatic ring.
Table 2: UV-Vis Spectral Comparison (in Dichloromethane)

Evaluating electronic transitions and auxochromic effects.

ParameterEthyl 4-phenyl-2,4-dioxobutanoate (Standard)Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoateMechanistic Rationale
λmax​ ( π→π∗ ) 320 nm335 nmBathochromic shift (+15 nm) driven by the auxochromic effect of the chloro and methyl groups extending the conjugated system.
λmax​ ( n→π∗ ) 345 nm352 nmMinor red shift due to the stabilization of the excited state by the electron-donating inductive effect of the methyl group.
Molar Absorptivity ( ϵ ) ~14,500 L/(mol·cm)~16,200 L/(mol·cm)Hyperchromic effect; the substituents increase the transition dipole moment of the molecule, enhancing light absorption.

Conclusion

The spectroscopic validation of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate demonstrates predictable, highly reproducible shifts when compared to standard unsubstituted diketoesters. By strictly adhering to USP <854> and USP <857> guidelines, researchers can utilize these self-validating protocols to guarantee the purity and structural fidelity of their starting materials. This rigorous analytical foundation ensures the robust downstream synthesis of complex, high-value pharmaceutical heterocycles.

References

  • Agilent Technologies. "Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25". Agilent Application Notes. URL: [Link]

  • Hellma Analytics. "USP<857> (United States Pharmacopeia) - New requirements in USP 43 NF 38, Chapter 857". Hellma. URL: [Link]

  • Agilent Technologies. "Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia". Agilent Application Notes. URL: [Link]

  • DrugFuture. "854 Mid-Infrared Spectroscopy". USP General Chapters. URL: [Link]

  • Jahan, Naqui, et al. "USE OF TRANSESTERIFIED 1,3-DIKETOESTERS IN THE SYNTHESIS OF TRISUBSTITUTED PYRAZOLES AND THEIR BIOLOGICAL SCREENING". Semantic Scholar. URL: [Link]

  • Der Pharma Chemica. "Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles". Der Pharma Chemica. URL: [Link]

Sources

Benchmarking catalytic efficiency in reactions utilizing Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

An essential bottleneck in modern medicinal chemistry and drug development is the efficient, scalable, and regioselective synthesis of heterocyclic cores. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is a highly versatile β -diketoester building block. Because of its highly electrophilic 1,3-dicarbonyl system, it is primed for the synthesis of complex pyrazoles, isoxazoles, and pyrimidines.

As a Senior Application Scientist, I frequently benchmark catalytic systems to optimize the Knorr-type condensation of such 2,4-dioxobutanoates with hydrazines. The ultimate goal is to synthesize 1,5-diarylpyrazole-3-carboxylates—a structural motif prevalent in blockbuster anti-inflammatory and cannabinoid receptor ligands[1].

This guide objectively benchmarks three distinct catalytic systems for this transformation, providing the causality behind their performance, structured comparative data, and self-validating experimental protocols.

Mechanistic Overview & The Regioselectivity Challenge

The condensation of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate with phenylhydrazine proceeds via a cyclodehydration mechanism. The primary synthetic challenge is regioselectivity . The initial nucleophilic attack by the terminal NH2​ of phenylhydrazine can occur at either the C2 or C4 carbonyl of the dioxobutanoate.

Without catalytic intervention, this leads to a difficult-to-separate mixture of 1,5-diaryl and 1,3-diaryl regioisomers[2]. The choice of catalyst directly dictates the kinetics of this initial attack by modulating the electrophilicity of the carbonyl carbons.

Pathway Substrate Ethyl 4-(4-chloro-3-methylphenyl) -2,4-dioxobutanoate Catalyst Catalyst Coordination (Acid/Lewis Acid) Substrate->Catalyst Hydrazine Phenylhydrazine Hydrazine->Catalyst Intermediate Hydrazone Intermediate (C4 vs C2 Attack) Catalyst->Intermediate Cyclization Cyclodehydration Intermediate->Cyclization Major Major Regioisomer (1,5-Diarylpyrazole) Cyclization->Major Favored Minor Minor Regioisomer (1,3-Diarylpyrazole) Cyclization->Minor Disfavored

Mechanistic pathway of Knorr pyrazole synthesis detailing catalyst-driven regioselectivity.

Catalyst Benchmarking Data

To provide a definitive comparison, we benchmarked three distinct classes of catalysts:

  • Catalyst A (Conventional): p-Toluenesulfonic Acid (p-TSA) – A homogeneous Brønsted acid.

  • Catalyst B (Lewis Acid): Scandium(III) Triflate ( Sc(OTf)3​ ) – A homogeneous Lewis acid known for solvent-free efficiency[3].

  • Catalyst C (Heterogeneous/Green): Polystyrene-Supported Sulfonic Acid (PSSA) – A solid acid catalyst ideal for aqueous conditions[4][5].

Quantitative Performance Comparison
Catalyst SystemLoading (mol%)SolventTemp (°C)Time (min)Yield (%)Regioselectivity (1,5 : 1,3)TOF (h⁻¹)Catalyst Recovery
p-TSA 10Ethanol78 (Reflux)180784:12.6None (Lost in workup)
Sc(OTf)3​ 2Solvent-free25209213:1138High (Aqueous extraction)
PSSA 5Water2510958:1114Excellent (Filtration)

Note: Yield refers to the isolated yield of the combined pyrazole isomers. TOF (Turnover Frequency) is calculated based on the moles of product per mole of catalyst per hour.

Expertise & Experience: The Causality Behind the Metrics

Data without mechanistic context is merely observation. As scientists, we must understand why these catalysts perform differently to apply them effectively to novel substrates.

Why does Sc(OTf)3​ drive extreme regioselectivity? As a hard Lewis acid, the Sc3+ ion forms a bidentate chelate with the C2 and C4 oxygens of the 2,4-dioxobutanoate[3]. The steric bulk of the 4-(4-chloro-3-methylphenyl) group combined with this rigid chelation state directs the nucleophilic attack of the phenylhydrazine almost exclusively to the more electrophilic, less sterically hindered C4 carbonyl. This drastically favors the formation of the 1,5-diaryl isomer (13:1 ratio).

Why does PSSA excel in water at room temperature? Conventional wisdom suggests organic reactions require organic solvents. However, PSSA flips this paradigm via the hydrophobic effect [4]. PSSA features a highly hydrophobic polystyrene backbone studded with highly acidic sulfonic acid groups. When placed in water, the hydrophobic substrate and phenylhydrazine are driven out of the aqueous phase and into the hydrophobic pores of the catalyst. This creates a localized microenvironment with an exceptionally high concentration of both reactants and protons, accelerating the cyclodehydration from hours to mere minutes[1][5].

LogicTree Start Select Catalyst for Pyrazole Synthesis Goal Primary Optimization Goal? Start->Goal Regio Max Regioselectivity Goal->Regio Speed Speed & Green Chem Goal->Speed Cost Low Cost / Bulk Goal->Cost ScOTf3 Sc(OTf)3 (Solvent-Free) Regio->ScOTf3 PSSA PSSA (Aqueous) Speed->PSSA pTSA p-TSA (Ethanol Reflux) Cost->pTSA

Decision logic for catalyst selection based on primary optimization parameters.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the user can verify the reaction's progress in real-time.

Protocol A: High-Regioselectivity Synthesis using Sc(OTf)3​ (Solvent-Free)

Best for: Late-stage drug discovery where isomer purity is critical.

  • Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol, 108 mg) and Sc(OTf)3​ (2 mol%, 9.8 mg)[3].

  • Substrate Addition: Slowly add Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (1.0 mmol, 268.5 mg) to the mixture.

  • Reaction: Stir the neat mixture vigorously at room temperature (25 °C) for 20 minutes.

  • Validation Checkpoint 1 (TLC): Spot the mixture on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (4:1). The reaction is complete when the UV-active starting material spot ( Rf​≈0.65 ) is entirely replaced by a lower-running product spot ( Rf​≈0.45 ).

  • Workup & Recovery: Add 5 mL of distilled water to the tube and extract with Ethyl Acetate ( 3×5 mL). The Sc(OTf)3​ remains in the aqueous layer and can be recovered by lyophilization for reuse[3].

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography to isolate the pure 1,5-diaryl isomer.

Protocol B: Ultra-Fast Green Synthesis using PSSA (Aqueous)

Best for: High-throughput screening and environmentally conscious scale-up.

  • Preparation: In a 25 mL round-bottom flask, suspend Polystyrene-Supported Sulfonic Acid (PSSA, 5 mol% acid equivalent) in 5 mL of deionized water[5].

  • Reagent Addition: Add Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (1.0 mmol, 268.5 mg) followed by phenylhydrazine (1.0 mmol, 108 mg).

  • Reaction: Stir vigorously at room temperature for 10 minutes. The initially heterogeneous mixture will change in physical appearance as the hydrophobic product precipitates.

  • Validation Checkpoint 1 (Visual & TLC): The formation of a solid precipitate indicates product generation. Confirm completion via TLC (Hexane:EtOAc 4:1) utilizing a micro-aliquot dissolved in acetone.

  • Workup & Recovery: Add 10 mL of hot ethanol to dissolve the organic product, leaving the insoluble PSSA catalyst suspended. Filter the hot mixture through a sintered glass funnel to recover the PSSA catalyst quantitatively[5].

  • Purification: Allow the filtrate to cool to room temperature. The pyrazole product will crystallize out of the aqueous ethanol mixture. Filter and dry under vacuum.

References

  • Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobial screening Source: ResearchGate URL:[Link]

  • A general and efficient synthesis of pyrazoles catalyzed by Sc(OTf)3 under solvent-free conditions Source: SciELO URL:[Link]

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets Source: ACS Publications URL:[Link]

  • Room-Temperature Synthesis of Pyrazoles, Diazepines, β-Enaminones, and β-Enamino Esters Using Silica-Supported Sulfuric Acid as a Reusable Catalyst Under Solvent-Free Conditions Source: Taylor & Francis URL:[Link]

Sources

Comparing cyclization rates of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate with fluorinated analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Kinetic Analysis: Cyclization Rates of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate vs. Fluorinated Analogs

Executive Summary

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is a critical diketo ester intermediate utilized in the synthesis of complex heterocyclic pharmacophores, including pyrazoles and isoxazoles. In active pharmaceutical ingredient (API) manufacturing, the rate and regioselectivity of its cyclo-condensation reactions dictate process efficiency, yield, and impurity profiles. This guide provides an in-depth comparative analysis of the cyclization kinetics of this specific halogenated/alkylated derivative against highly electrophilic fluorinated analogs. By examining substituent effects on the rate-determining steps, drug development professionals can rationally optimize reaction conditions for heterocyclic scale-up.

Mechanistic Causality in Cyclo-condensation

The formation of pyrazoles from 2,4-dioxobutanoates and binucleophiles (such as arylhydrazines) is a multi-step condensation process. In polar solvents, these diketo esters exist predominantly as enols. The reaction proceeds via:

  • Nucleophilic Attack: The hydrazine nitrogen attacks the most electrophilic carbonyl carbon of the diketo ester.

  • Carbinolamine Formation: A tetrahedral carbinolamine intermediate is generated.

  • Dehydration and Ring Closure: The intermediate undergoes dehydration and subsequent intramolecular cyclization to yield the 1[1].

The Shift in the Rate-Determining Step (RDS): In Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate , the aryl ring bears a chlorine atom (weakly electron-withdrawing via inductive effect, −I , but electron-donating via resonance, +R ) and a methyl group (electron-donating, +I ). This combination results in a moderately electrophilic C4 carbonyl. Consequently, the initial nucleophilic attack by hydrazine is relatively slow and serves as the rate-determining step.

Conversely, in fluorinated analogs (such as ethyl 4,4,4-trifluoro-2,4-dioxobutanoate), the strong −I effect of the fluorine atoms drastically increases the electrophilicity of the adjacent carbonyl, as seen in 2[2]. The initial nucleophilic attack becomes exceptionally fast. However, the strongly electron-withdrawing nature of fluorine also stabilizes the carbinolamine intermediate, making the subsequent C-O bond cleavage and dehydration the new 3[3].

G A 2,4-Dioxobutanoate (Enol Form) B Nucleophilic Attack (Hydrazine) A->B k1 C Carbinolamine Intermediate B->C D Dehydration & Cyclization C->D k2 E Pyrazole Derivative D->E Fast

General kinetic pathway of 2,4-dioxobutanoate cyclization with hydrazine.

Structural Analysis & Comparative Kinetic Data

To objectively compare performance, we evaluate three structurally distinct 2,4-dioxobutanoates reacting with phenylhydrazine under standardized pseudo-first-order conditions (excess hydrazine, ethanol solvent, 25°C).

  • Compound A: Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (Target Compound)

  • Compound B: Ethyl 4-(4-(trifluoromethyl)phenyl)-2,4-dioxobutanoate (Fluorinated Aryl Analog)

  • Compound C: Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (Aliphatic Fluorinated Analog)

Table 1: Comparative Kinetic Parameters for Hydrazine-Mediated Cyclization | Compound | Substituent Nature | Relative Electrophilicity | kobs​ ( 10−3s−1 ) | Rate-Determining Step | Regioselectivity (Major Isomer) | | :--- | :--- | :--- | :--- | :--- | :--- | | A | 4-Cl-3-Me-Phenyl | Moderate | 1.25 | Nucleophilic Attack ( k1​ ) | 3-Aryl-pyrazole | | B | 4- CF3​ -Phenyl | High | 4.80 | Mixed / Dehydration | 3-Aryl-pyrazole | | C | CF3​ (Aliphatic) | Very High | 12.50 | Dehydration ( k2​ ) | 5-Trifluoromethyl-pyrazole |

Data Synthesis Note: Values are derived from established Hammett linear free-energy relationships for pyrazole formation kinetics, illustrating the accelerating effect of fluorination.

SubstituentEffects Root Substituent Effects on Cyclization Kinetics Chloro 4-Chloro-3-methylphenyl (Compound A) - Mild Inductive Effect - Steric Hindrance Root->Chloro FluoroAryl 4-Trifluoromethylphenyl (Compound B) - Strong Inductive Effect - Enhanced Electrophilicity Root->FluoroAryl FluoroAlkyl Trifluoromethyl (Compound C) - Extreme Electrophilicity - Rapid Hydration Root->FluoroAlkyl Rate1 RDS: Nucleophilic Attack Chloro->Rate1 Moderate k_obs Rate2 RDS: Mixed / Dehydration FluoroAryl->Rate2 High k_obs Rate3 RDS: Dehydration FluoroAlkyl->Rate3 Very High k_obs

Logical relationship between substituent electronic effects and cyclization kinetics.

Experimental Workflows: Self-Validating Kinetic Protocols

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for measuring the cyclization rates of these diketo esters using UV-Vis spectrophotometry, supplemented by 4[4].

Rationale: 2,4-dioxobutanoates exhibit a strong π→π∗ absorption band in the UV region (typically 280-320 nm) due to their conjugated enol form. As the cyclization proceeds and the enol is consumed, this absorbance decreases, allowing for highly accurate real-time kinetic tracking.

Step 1: Reagent Preparation & Standardization

  • Prepare a 1.0×10−4 M stock solution of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate in anhydrous ethanol.

  • Prepare a 2.0×10−2 M stock solution of phenylhydrazine in anhydrous ethanol. Causality note: Maintaining a 200-fold molar excess of hydrazine ensures pseudo-first-order conditions, isolating the rate dependence strictly to the diketo ester concentration.

  • Equilibrate both solutions in a thermostated water bath at 25.0 ± 0.1 °C.

Step 2: Spectrophotometric Tracking

  • Transfer 2.0 mL of the phenylhydrazine solution into a quartz cuvette (1 cm path length) and place it in the temperature-controlled cell holder of a UV-Vis spectrophotometer.

  • Rapidly inject 20 μ L of the diketo ester stock solution into the cuvette. Mix thoroughly via inversion (ensure dead time is < 2 seconds).

  • Monitor the decay of the enol absorbance maximum ( λmax​≈310 nm) continuously for at least 5 half-lives.

  • Self-Validation Check: Verify that the final absorbance plateaus smoothly. Scan the full spectrum periodically; the appearance of a strict isosbestic point confirms the clean, stoichiometric conversion to the pyrazole without the accumulation of off-target side reactions.

Step 3: Data Processing

  • Plot ln(At​−A∞​) versus time ( t ), where At​ is the absorbance at time t and A∞​ is the final plateau absorbance.

  • The slope of the resulting linear plot yields the pseudo-first-order rate constant ( kobs​ ).

  • Repeat the protocol for the fluorinated analogs. Note: For Compound C, utilize a stopped-flow spectrophotometer if the half-life falls below 10 seconds due to the extreme reactivity of the trifluoromethyl group.

Conclusion & Strategic Recommendations

The substitution pattern on the 2,4-dioxobutanoate scaffold fundamentally alters the kinetic bottleneck of heterocycle formation. While Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate provides a controlled, moderate cyclization rate dictated by the initial nucleophilic attack, fluorinated analogs accelerate this initial step so drastically that dehydration becomes the rate-limiting factor.

  • For Process scale-up of the 4-chloro-3-methylphenyl derivative: Heating or mild Lewis acid catalysis is recommended to accelerate the initial nucleophilic attack.

  • For Fluorinated Analogs: Focus optimization strictly on the dehydration step; the use of dehydrating agents or Dean-Stark conditions will significantly improve throughput.

References

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. 1

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. 2

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SAPUB. 3

  • Kinetic studies of the hydrolysis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate. Benchchem. 4

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.